3-[(Methylamino)sulphonyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZKLODUDPSLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291307 | |
| Record name | 3-methylsulfamoyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35623-11-1 | |
| Record name | 35623-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylsulfamoyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(Methylamino)sulphonyl]benzoic acid (CAS 35623-11-1)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
3-[(Methylamino)sulphonyl]benzoic acid is a chemical compound with the CAS number 35623-11-1. It belongs to the class of substituted benzoic acids and is of significant interest in medicinal chemistry.
Chemical and Physical Properties
The known quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Melting Point | 211-213 °C | N/A |
| Appearance | Beige solid | [1] |
| Purity | 97% | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a standard synthetic route can be proposed based on the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine.
Proposed Synthesis of this compound
This proposed protocol is based on the general reactivity of sulfonyl chlorides with primary amines.
Reaction Scheme:
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Pyridine) if starting from methylamine hydrochloride
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methylamine (2.2 equivalents) to the cooled solution. If using a methylamine salt, pre-mix it with a base (2.2 equivalents) in the solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
If a precipitate forms, collect it by vacuum filtration. If not, proceed with extraction.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton of the sulfonamide, and the methyl group protons. The aromatic protons will likely appear as complex multiplets in the range of 7.5-8.5 ppm. The N-H proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons attached to the nitrogen will likely be a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons (in the range of 120-145 ppm), and the methyl carbon (around 25-35 ppm).
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretch of the sulfonamide (around 3300 cm⁻¹), and the S=O stretches of the sulfonamide (in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.23 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the sulfonamide bond.
Biological Activity and Mechanism of Action
This compound and its derivatives are recognized as antagonists of the P2Y₁₄ receptor (P2Y₁₄R). The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars.
P2Y₁₄ Receptor Signaling Pathway
The P2Y₁₄ receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. Activation of the P2Y₁₄ receptor by its agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of the endogenous agonist to the P2Y₁₄ receptor, thereby preventing this signaling cascade.
Caption: P2Y₁₄ Receptor Signaling Pathway and Antagonism.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments to characterize the antagonist activity of this compound at the P2Y₁₄ receptor.
cAMP Measurement Assay
This assay quantifies the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human P2Y₁₄ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
P2Y₁₄ receptor agonist (e.g., UDP-glucose)
-
Test compound (this compound)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the P2Y₁₄R-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference antagonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted test compound or vehicle to the wells and incubate for 15-30 minutes at 37°C. c. Add a solution containing the P2Y₁₄R agonist (at its EC₈₀ concentration) and forsklin (to stimulate cAMP production) to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response for each concentration of the test compound and determine the IC₅₀ value.
Fluorescent Ligand Binding Assay
This assay measures the ability of the test compound to displace a fluorescently labeled P2Y₁₄ receptor ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y₁₄ receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Fluorescently labeled P2Y₁₄ receptor ligand
-
Test compound (this compound)
-
Non-fluorescent P2Y₁₄ receptor antagonist for non-specific binding determination
-
384-well black opaque plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Mixture Preparation: In each well of the 384-well plate, add the cell membranes, the fluorescently labeled ligand (at a concentration close to its Kd), and the diluted test compound or vehicle. For non-specific binding control wells, add a high concentration of a non-fluorescent antagonist.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader.
-
Data Analysis: Calculate the percentage of displacement of the fluorescent ligand for each concentration of the test compound and determine the Ki value.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
References
Physicochemical Properties of 3-(Methylsulfamoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid, holds interest within the fields of medicinal chemistry and drug development due to its structural motifs. The presence of both a carboxylic acid and a sulfonamide group suggests potential for diverse biological activities and physicochemical properties that are critical for its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(methylsulfamoyl)benzoic acid, detailed experimental protocols for their determination, and an illustrative representation of a key biological pathway associated with related sulfonamide compounds.
Physicochemical Data Summary
| Property | Value | Data Type | Reference |
| IUPAC Name | 3-(Methanesulfonamido)benzoic acid | - | [1] |
| Molecular Formula | C₈H₉NO₄S | - | [1] |
| Molecular Weight | 215.23 g/mol | Calculated | [1] |
| XLogP3 | 1.1 | Predicted | [1] |
| Melting Point | Not available | - | |
| Boiling Point | Not available | - | |
| pKa | Not available | - | |
| Aqueous Solubility | Not available | - |
Note: The melting point of the structurally related compound 3-methylbenzoic acid has been experimentally determined to be 110-111 °C[2]. This information is provided for comparative purposes but should not be considered a direct proxy for the melting point of 3-(methylsulfamoyl)benzoic acid.
Mandatory Visualizations
Sulfonamide Mechanism of Action: Inhibition of Folic Acid Synthesis
A significant number of sulfonamide-containing compounds exhibit their biological effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. The diagram below illustrates this mechanism.
Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides.
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are essential for the rigorous characterization of any compound intended for pharmaceutical development. Below are representative methodologies for determining the melting point and acid dissociation constant (pKa).
Determination of Melting Point
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline 3-(methylsulfamoyl)benzoic acid is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.
-
Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown compound, a rapid preliminary heating can be performed to estimate the approximate melting point.
-
Measurement:
-
The loaded capillary tube is inserted into the heating block of the apparatus.
-
The sample is heated at a rate of approximately 10-20°C per minute for the preliminary run. The temperature at which the sample melts is noted.
-
The apparatus is allowed to cool to at least 20°C below the estimated melting point.
-
A fresh sample is inserted, and the temperature is raised to about 15°C below the estimated melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Reporting: The result is reported as a melting range (e.g., 120-121°C).
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Principle: The pKa is the pH at which a molecule is 50% ionized. For an acidic compound, it can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Apparatus:
-
pH meter with a combination glass electrode
-
Calibrated automatic burette or a 10 mL burette
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Reagents:
-
3-(Methylsulfamoyl)benzoic acid sample of known purity
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity water (e.g., deionized or distilled)
-
pH buffer solutions for calibration (e.g., pH 4.00, 7.00, 10.00)
Procedure:
-
pH Meter Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: A precisely weighed amount of 3-(methylsulfamoyl)benzoic acid is dissolved in a known volume of water to prepare a solution of known concentration (e.g., 0.01 M). A supporting electrolyte, such as KCl, is added to maintain a constant ionic strength throughout the titration.
-
Titration Setup: The beaker containing the sample solution and a magnetic stir bar is placed on the magnetic stirrer. The calibrated pH electrode and the tip of the burette containing the standardized NaOH solution are immersed in the solution, ensuring they do not touch the bottom or sides of the beaker.
-
Titration:
-
The initial pH of the solution is recorded.
-
The NaOH titrant is added in small, precise increments (e.g., 0.1 mL).
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The increments of titrant addition are reduced near the equivalence point, where the pH changes most rapidly.
-
The titration is continued until the pH becomes relatively stable after the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the titration curve (the point of maximum slope), which can be identified from the first or second derivative of the curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is determined.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.
-
-
Reporting: The determined pKa value is reported, often along with the temperature and ionic strength at which the measurement was performed. The experiment should be repeated at least in triplicate to ensure reproducibility.
References
3-[(Methylamino)sulphonyl]benzoic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(Methylamino)sulphonyl]benzoic acid, a molecule of significant interest in medicinal chemistry. The document details its molecular structure, physicochemical properties, and its emerging role as a modulator of inflammatory pathways. Particular focus is given to its activity as a P2Y₁₄ receptor antagonist. This guide includes detailed experimental protocols for its synthesis, in vitro assays to characterize its biological activity, and an in vivo model of acute lung injury to assess its anti-inflammatory potential.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-(Methylsulphamoyl)benzoic acid, is a sulfonamide derivative of benzoic acid. Its chemical structure features a benzoic acid moiety substituted at the meta-position with a methylaminosulphonyl group.
Molecular Structure:
Image Source: PubChem CID 225772
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| CAS Number | 35623-11-1 | [3] |
| IUPAC Name | 3-(methylsulfamoyl)benzoic acid | [4] |
| Synonyms | 3-(Methylsulphamoyl)benzoic acid, 3-(N-Methylsulfamoyl)benzoic acid, 3-Carboxy-N-methylbenzenesulphonamide | [1][3] |
| Appearance | Beige solid | [1] |
| Purity | 97% | [1] |
Biological Activity: P2Y₁₄ Receptor Antagonism and Anti-Inflammatory Effects
This compound and its derivatives have been identified as potent antagonists of the P2Y₁₄ receptor.[4] The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. This receptor is implicated in various inflammatory processes, making it a promising therapeutic target for conditions like acute lung injury (ALI).[4]
Derivatives based on the 3-sulfonamido benzoic acid scaffold have demonstrated significant anti-inflammatory effects in vivo by reducing inflammatory responses and the levels of pro-inflammatory cytokines.[4]
P2Y₁₄ Receptor Signaling Pathway
The P2Y₁₄ receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon activation by an agonist, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including cell migration and the release of inflammatory mediators.
References
- 1. LPS-Induced ALI Models [en.htscience.com]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Data and Experimental Protocols for 3-[(Methylamino)sulphonyl]benzoic Acid: A Technical Guide
Chemical Structure and Properties
-
IUPAC Name: 3-(methylsulfamoyl)benzoic acid[1]
-
Molecular Formula: C₈H₉NO₄S[1]
-
Molecular Weight: 215.23 g/mol [1]
-
CAS Number: 35623-11-1
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 3-[(Methylamino)sulphonyl]benzoic acid are presented below. This data is valuable for identifying the compound in complex mixtures and confirming its molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.03250 |
| [M+Na]⁺ | 238.01444 |
| [M-H]⁻ | 214.01794 |
| [M+NH₄]⁺ | 233.05904 |
| [M+K]⁺ | 253.98838 |
| [M+H-H₂O]⁺ | 198.02248 |
| [M+HCOO]⁻ | 260.02342 |
| [M+CH₃COO]⁻ | 274.03907 |
Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not available, the expected chemical shifts (δ) in ppm can be predicted based on the analysis of structurally similar compounds.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet | 1H |
| Aromatic (C-H) | 7.5 - 8.5 | Multiplet | 4H |
| Amine (-NH) | 4.5 - 5.5 | Singlet | 1H |
| Methyl (-CH₃) | 2.5 - 3.0 | Singlet | 3H |
Table 2: Predicted ¹H NMR Data for this compound. Predictions are based on typical chemical shifts for the respective functional groups in a substituted benzene ring.
3.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 165 - 175 |
| Aromatic (C-SO₂) | 140 - 150 |
| Aromatic (C-COOH) | 130 - 140 |
| Aromatic (C-H) | 120 - 135 |
| Methyl (-CH₃) | 25 - 35 |
Table 3: Predicted ¹³C NMR Data for this compound. Predictions are based on characteristic chemical shifts for carbons in similar chemical environments.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |
| N-H Stretch (Sulfonamide) | 3200 - 3400 |
| S=O Stretch (Sulfonamide) | 1330 - 1370 and 1140 - 1180 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
Table 4: Expected Infrared Absorption Frequencies for this compound. Ranges are based on standard IR correlation tables.[3][4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
1.2. Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.[5]
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
2.1. Sample Preparation
-
Solid Sample (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
2.2. Instrumentation and Data Acquisition A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.
3.2. Instrumentation and Data Acquisition
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to achieve accurate mass measurements.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range. Data can be acquired in both positive and negative ion modes to observe different adducts.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
A generalized workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Data
This diagram shows how the different types of spectroscopic data contribute to the final structural determination of the molecule.
The contribution of different spectroscopic techniques to structural elucidation.
References
- 1. 3-(Methylsulphonylamino)benzoic acid | C8H9NO4S | CID 225772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(methylsulphonylamino)benzoic acid (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Sulfonamido Benzoic Acid Derivatives
A comprehensive overview for researchers, scientists, and drug development professionals on the origins, synthesis, and multifaceted therapeutic applications of 3-sulfonamido benzoic acid derivatives.
Introduction
The journey of a drug from a laboratory curiosity to a clinical candidate is often long and built upon the foundational discoveries of medicinal chemistry. The 3-sulfonamido benzoic acid scaffold is a testament to this, a versatile chemical entity that has given rise to a diverse array of therapeutic agents. From their historical roots in the celebrated era of sulfonamide antibiotics to their modern applications as highly specific modulators of contemporary drug targets, these derivatives have carved a significant niche in the landscape of drug discovery. This technical guide delves into the core of 3-sulfonamido benzoic acid derivatives, tracing their discovery and history, detailing their synthesis, and exploring their evolution into potent inhibitors of key physiological targets.
A Legacy of Discovery: The Historical Trajectory
The story of 3-sulfonamido benzoic acid derivatives is intrinsically linked to the broader history of sulfonamides, the first class of synthetic antimicrobial agents. The groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk at Bayer, which was later found to be a prodrug of sulfanilamide, ushered in the age of chemotherapy and saved countless lives.[1] This pivotal moment sparked a flurry of research into the structure-activity relationships (SAR) of sulfonamides, leading to the development of numerous derivatives with improved efficacy and a wider spectrum of activity.[2]
While the initial focus was on combating bacterial infections by mimicking p-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria[2], the therapeutic potential of the sulfonamide scaffold soon expanded. In the 1940s and 1950s, observations of hypoglycemic side effects in patients treated with sulfonamides for typhoid fever led to the development of the sulfonylurea class of antidiabetic drugs.[2] This diversification highlighted the remarkable versatility of the sulfonamide functional group.
The specific emergence of the 3-sulfonamido benzoic acid core is less a single event and more an evolutionary step in the ongoing exploration of sulfonamide chemistry. Early patents from the mid-20th century began to describe various sulfamoylbenzoic acid derivatives, initially exploring their potential as diuretics.[3] These early investigations laid the groundwork for the more targeted drug design efforts that would follow. The synthesis of 3-sulfamoylbenzoic acid itself, a key intermediate, was reported through methods such as the reaction of 3-(chlorosulfonyl)benzoic acid with ammonium hydroxide.[4]
The modern era of 3-sulfonamido benzoic acid derivatives has been characterized by a shift towards their application as highly selective inhibitors of specific enzymes and receptors, moving far beyond their antimicrobial and diuretic origins. This has been driven by advancements in high-throughput screening, computational modeling, and a deeper understanding of the pathophysiology of various diseases. Today, this scaffold is a key pharmacophore in the development of antagonists for the P2Y14 receptor, inhibitors of the sirtuin 2 (SIRT2) enzyme, and inhibitors of carbonic anhydrases, each representing a distinct and important area of therapeutic research.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 3-sulfonamido benzoic acid derivatives has evolved to accommodate the need for diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies. The general synthetic approaches typically involve the formation of the sulfonamide bond followed by modification of the benzoic acid moiety, or vice versa.
General Synthesis of 3-Sulfonamido Benzoic Acid Derivatives
A common and versatile method for the preparation of the 3-sulfonamido benzoic acid core begins with a commercially available aminobenzoic acid. The amino group is converted to a sulfonyl chloride, which is then reacted with an amine to form the sulfonamide. The carboxylic acid can then be modified, for example, by converting it to an amide.
Caption: General synthetic scheme for 3-sulfonamido benzoic acid amide derivatives.
Experimental Protocol: Synthesis of a 3-(Benzylsulfonamido)benzamide Derivative
The following is a representative protocol for the synthesis of a 3-(benzylsulfonamido)benzamide derivative, adapted from the literature on SIRT2 inhibitors.[5]
Step 1: Synthesis of 3-(Benzylsulfonamido)benzoic Acid
-
To a solution of 3-aminobenzoic acid (1 eq.) in a suitable solvent (e.g., pyridine), cool the reaction mixture to 0 °C.
-
Slowly add benzylsulfonyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and acidify with HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-(benzylsulfonamido)benzoic acid.
Step 2: Synthesis of the 3-(Benzylsulfonamido)benzamide Derivative
-
Suspend 3-(benzylsulfonamido)benzoic acid (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, wash the organic layer with aqueous solutions of HCl, NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the final 3-(benzylsulfonamido)benzamide derivative.
Therapeutic Applications and Quantitative Data
The versatility of the 3-sulfonamido benzoic acid scaffold is evident in its application to a range of modern drug targets.
P2Y14 Receptor Antagonists
The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and plays a role in inflammatory responses.[6] Antagonists of this receptor are being investigated for the treatment of inflammatory diseases such as acute lung injury and gout. Several series of 3-sulfonamido benzoic acid derivatives have been identified as potent and selective P2Y14R antagonists.
| Compound | R1 | R2 | IC50 (nM) for P2Y14R | Reference |
| 1 | H | 4-chlorophenyl | 15.2 | [7] |
| 2 | H | 4-methoxyphenyl | 25.6 | [7] |
| 3 | Methyl | 4-chlorophenyl | 8.9 | [7] |
| 4 | Methyl | 4-methoxyphenyl | 12.3 | [7] |
| 5 | H | 3,4-dichlorophenyl | 5.6 | [8] |
SIRT2 Inhibitors
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has been implicated in neurodegenerative diseases and cancer.[9] Inhibitors of SIRT2 are being explored as potential therapeutics for these conditions. The 3-sulfonamido benzoic acid scaffold has proven to be a fruitful starting point for the development of potent and selective SIRT2 inhibitors.
| Compound | R1 | R2 | IC50 (µM) for SIRT2 | Reference |
| 6 | Benzyl | Phenyl | 15.7 | [5] |
| 7 | Benzyl | 4-Fluorophenyl | 10.2 | [5] |
| 8 | 4-Fluorobenzyl | Phenyl | 7.8 | [5] |
| 9 | 4-Fluorobenzyl | 4-Fluorophenyl | 5.1 | [5] |
| 10 | 4-Methoxybenzyl | 4-Methoxyphenyl | 25.4 | [10] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore, making 3-sulfonamido benzoic acid derivatives natural candidates for CA inhibitors.
| Compound | R1 | R2 | Ki (nM) for hCA I | Ki (nM) for hCA II | Ki (nM) for hCA IX | Reference |
| 11 | H | H | 250 | 12 | 25 | [11] |
| 12 | H | 4-Aminosulfonylphenyl | 150 | 8 | 15 | [12] |
| 13 | Cl | H | 98 | 5 | 10 | [11] |
| 14 | Cl | 4-Aminosulfonylphenyl | 75 | 3 | 8 | [12] |
| 15 | H | 2-Thiazolyl | 50 | 2 | 5 | [3] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 3-sulfonamido benzoic acid derivatives are achieved through their specific interactions with their respective biological targets.
P2Y14 Receptor Antagonism
As antagonists, these derivatives bind to the P2Y14 receptor and block its activation by endogenous ligands like UDP-glucose. The P2Y14 receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this pathway, 3-sulfonamido benzoic acid derivatives can modulate downstream inflammatory signaling.[6]
Caption: P2Y14 receptor signaling pathway and its inhibition.
SIRT2 Inhibition
SIRT2 inhibitors based on the 3-sulfonamido benzoic acid scaffold act by binding to the active site of the enzyme, preventing the deacetylation of its substrates, such as α-tubulin and various transcription factors.[9] The mechanism involves competition with the endogenous substrate and/or the NAD+ cofactor. The accumulation of acetylated proteins can lead to various cellular effects, including the modulation of gene expression and cell cycle arrest.
Caption: Mechanism of SIRT2 deacetylation and its inhibition.
Carbonic Anhydrase Inhibition
The sulfonamide moiety of these derivatives coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[2] This prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate, leading to a disruption of pH balance and ion transport in various tissues.
Caption: Catalytic cycle of carbonic anhydrase and its inhibition.
Conclusion
The 3-sulfonamido benzoic acid scaffold represents a remarkable example of how a chemical motif, born from the early days of antimicrobial chemotherapy, can be continually reimagined and repurposed to address contemporary medical challenges. Its journey from a component of early sulfonamides to a key pharmacophore in the design of highly specific enzyme and receptor modulators underscores the enduring power of medicinal chemistry. The wealth of structure-activity relationship data and the development of versatile synthetic routes have paved the way for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. As our understanding of complex diseases continues to grow, it is certain that the 3-sulfonamido benzoic acid scaffold will remain a valuable tool in the armamentarium of drug discovery, promising new avenues for the treatment of a wide range of human ailments.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 10. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 3-[(Methylamino)sulphonyl]benzoic Acid: A Cornerstone for Potent P2Y14 Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)sulphonyl]benzoic acid has emerged as a pivotal scaffold in modern medicinal chemistry, primarily recognized for its role as a precursor in the development of potent and selective antagonists for the P2Y14 receptor. This G protein-coupled receptor (GPCR) is a key player in inflammatory and immune responses, making it an attractive therapeutic target for a range of conditions, including acute lung injury, neuropathic pain, and asthma. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, detailing its structure-activity relationships (SAR), synthesis of its derivatives, and the experimental protocols used for their evaluation.
Core Scaffold and Physicochemical Properties
This compound, with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol , possesses a unique combination of a sulfonamide and a carboxylic acid moiety attached to a central benzene ring. This "privileged" structure provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties to optimize interactions with biological targets. The sulfonamide group can act as a key hydrogen bond donor and acceptor, while the carboxylic acid provides a crucial anionic center for receptor binding.
Mechanism of Action: P2Y14 Receptor Antagonism
Derivatives of this compound primarily exert their therapeutic effects by acting as antagonists at the P2Y14 receptor. The P2Y14 receptor is a Gi-coupled GPCR, and its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various pro-inflammatory processes. By blocking the binding of native agonists, antagonists derived from the this compound scaffold prevent this downstream signaling, thereby mitigating the inflammatory response.
P2Y14 Receptor Signaling Pathway
The binding of an agonist to the P2Y14 receptor initiates a conformational change, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. Concurrently, the Gβγ subunits can modulate other downstream effectors, including MAP kinase pathways, which are also involved in inflammatory signaling.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies on derivatives of this compound have revealed key structural features that govern their potency as P2Y14 receptor antagonists. These studies have led to the development of compounds with nanomolar and even sub-nanomolar inhibitory activity.
| Compound ID | R1 (at position 5) | R2 (at N of sulfonamide) | IC50 (nM) |
| 1 | H | CH₃ | >1000 |
| 2a | 4-(trifluoromethyl)benzamido | CH₃ | 15.8 |
| 2b | 4-methoxybenzamido | CH₃ | 25.1 |
| 2c | 4-chlorobenzamido | CH₃ | 18.3 |
| 3a | 4-(trifluoromethyl)benzamido | 4-methoxybenzyl | 5.6 |
| 3b | 4-methoxybenzamido | 4-methoxybenzyl | 9.2 |
| 3c | 4-chlorobenzamido | 4-methoxybenzyl | 7.8 |
Key SAR Insights:
-
Substitution at the 5-position: The introduction of a substituted benzamido group at the 5-position of the benzoic acid ring is crucial for high-affinity binding. Electron-withdrawing groups, such as trifluoromethyl, on this benzamido moiety generally lead to increased potency.
-
Substitution on the Sulfonamide Nitrogen: Alkylation of the sulfonamide nitrogen with bulky aromatic groups, such as a 4-methoxybenzyl group, significantly enhances antagonist activity compared to a simple methyl group. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these larger substituents.
Experimental Protocols
Synthesis of a Potent 3-Sulfonamido Benzoic Acid Derivative
Example: Synthesis of Methyl 3-(N-(4-methoxybenzyl)methylsulfonamido)-5-(4-(trifluoromethyl)benzamido)benzoate
This multi-step synthesis involves the sequential modification of a commercially available starting material.
-
Step 1: Methylation of 3-amino-5-nitrobenzoic acid: To a solution of 3-amino-5-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-amino-5-nitrobenzoate.
-
Step 2: Sulfonylation: To a solution of methyl 3-amino-5-nitrobenzoate in pyridine, add methanesulfonyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with 1N HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give methyl 3-(methylsulfonamido)-5-nitrobenzoate.
-
Step 3: N-Alkylation: To a solution of methyl 3-(methylsulfonamido)-5-nitrobenzoate in DMF, add potassium carbonate and 4-methoxybenzyl chloride. Heat the mixture at 80°C for 6 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 3-(N-(4-methoxybenzyl)methylsulfonamido)-5-nitrobenzoate.
-
Step 4: Reduction of the Nitro Group: To a solution of methyl 3-(N-(4-methoxybenzyl)methylsulfonamido)-5-nitrobenzoate in ethanol and water, add iron powder and ammonium chloride. Heat the mixture at reflux for 2 hours. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield methyl 3-amino-5-(N-(4-methoxybenzyl)methylsulfonamido)benzoate.
-
Step 5: Amide Coupling: To a solution of methyl 3-amino-5-(N-(4-methoxybenzyl)methylsulfonamido)benzoate in dichloromethane, add 4-(trifluoromethyl)benzoyl chloride and triethylamine. Stir the reaction at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.
Biological Evaluation: Cell-Based cAMP Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the P2Y14 receptor.
-
Cell Culture: CHO-K1 cells stably expressing the human P2Y14 receptor are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with various concentrations of the test antagonist compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.
-
Agonist Stimulation: A fixed concentration of a P2Y14 receptor agonist (e.g., UDP-glucose, at its EC80 concentration) is added to the wells, and the plate is incubated for an additional 30 minutes at room temperature. Forskolin is added to stimulate adenylyl cyclase activity.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Drug Discovery Workflow
The development of potent P2Y14 receptor antagonists from the this compound scaffold follows a typical drug discovery workflow.
Conclusion
This compound has proven to be an exceptionally valuable scaffold in the quest for potent and selective P2Y14 receptor antagonists. The insights gained from extensive structure-activity relationship studies have enabled the design of highly active compounds with significant therapeutic potential for a variety of inflammatory disorders. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued development of novel drug candidates based on this important chemical core. Future work in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these promising molecules to advance them into clinical development.
The Biological Significance of the Sulfonamide-Benzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals
Executive Summary
The sulfonamide-benzoic acid scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. From the pioneering antibacterial sulfa drugs to contemporary anticancer, anti-inflammatory, and antiviral therapies, this scaffold has consistently demonstrated its versatility and biological importance. This technical guide provides an in-depth exploration of the multifaceted biological significance of the sulfonamide-benzoic acid core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. This document consolidates quantitative bioactivity data, details key experimental protocols for synthesis and evaluation, and visualizes the intricate signaling pathways and experimental workflows associated with this remarkable scaffold.
Introduction: A Scaffold of Historical and Modern Significance
The journey of the sulfonamide-benzoic acid scaffold began with the discovery of prontosil, the first commercially available antibacterial agent, which is metabolized in vivo to the active component, sulfanilamide. This discovery heralded the dawn of the antibiotic era. The core structure, characterized by a sulfonic acid amide directly or indirectly linked to a benzoic acid moiety, has since been identified as a key pharmacophore for a multitude of biological targets. Its continued relevance in modern drug discovery is a testament to its favorable physicochemical properties and its ability to engage in a variety of binding interactions with diverse protein targets. This guide will systematically explore the prominent biological activities associated with this scaffold, providing a comprehensive resource for researchers in the field.
Antibacterial Activity: The Foundational Role
The most well-established biological role of the sulfonamide scaffold is its antibacterial activity. Compounds bearing this motif act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway[1][2][3][4]. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion leads to a bacteriostatic effect, halting bacterial growth and replication[5]. Humans are unaffected by this mechanism as they obtain folic acid from their diet[3].
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), compete with PABA for the active site of DHPS. This competitive inhibition disrupts the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis[5].
Quantitative Antibacterial Activity Data
The antibacterial efficacy of sulfonamide-benzoic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivatives | Staphylococcus aureus | 125 | [6] |
| Sulfonamide Derivatives | Bacillus subtilis | 125 | [6] |
| 4-(phenylsulfonamido)benzoic acid derivatives | Coxsackievirus B3 (CVB3) | 4.22 - 5.54 (IC50) | [4] |
Anticancer Activity: A Multifaceted Approach
The sulfonamide-benzoic acid scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.
Signaling Pathways in Anticancer Activity
Certain sulfonamide-benzamide derivatives have been identified as selective activators of the C/EBP-homologous protein (CHOP) pathway, a pro-apoptotic branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response initiated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). While initially adaptive, prolonged ER stress leads to apoptosis, a mechanism that can be exploited for cancer therapy.
Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cell death and survival in response to various cellular stresses.
Cell Cycle Arrest
A number of sulfonamide-based anticancer agents, such as E7070 (indisulam), exert their effects by inducing cell cycle arrest, primarily in the G1 phase. This prevents cancer cells from progressing through the cell cycle and undergoing mitosis, ultimately leading to cell death.
Quantitative Anticancer Activity Data
The anticancer potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 | [7] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 | [7] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 | [7] |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 | [7] |
| N-ethyl toluene-4-sulfonamide | MDA-MB-231 (Breast Cancer) | 19.22 | [7] |
| N-ethyl toluene-4-sulfonamide | MCF-7 (Breast Cancer) | 12.21 | [7] |
| Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [8] |
| Sulfonamide Derivatives | MCF-7 (Breast Cancer) | < 128 | [8] |
| Sulfonamide Derivatives | HeLa (Cervical Cancer) | < 360 | [8] |
| Metronidazole acid acyl sulfonamide | A549 (Lung Cancer) | 1.26 (µg/mL) | [9] |
| Metronidazole acid acyl sulfonamide | B16-F10 (Melanoma) | 0.35 (µg/mL) | [9] |
Anti-inflammatory Activity: Targeting Key Mediators
The sulfonamide-benzoic acid scaffold is also a key feature in several anti-inflammatory drugs. The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors containing the sulfonamide moiety, such as celecoxib, effectively reduce inflammation with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potency is typically measured by the IC50 value for COX-2 inhibition.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Benzenesulfonamide-1,2,3-triazole hybrids | COX-2 | 0.04 - 0.11 | [10] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 | [11] |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDases2 | sub-micromolar | [11] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 | [11] |
| Amide/sulfonamide derivatives | IL-6 inhibition | 0.61 | [8] |
| Amide/sulfonamide derivatives | TNF-α inhibition | 4.34 | [8] |
Antiviral Activity: A Growing Area of Interest
The sulfonamide scaffold has demonstrated significant potential in the development of antiviral agents, targeting various stages of the viral life cycle. This includes inhibition of viral entry, replication, and release.
Mechanisms of Antiviral Action
Several clinically important antiviral drugs that incorporate a sulfonamide moiety function by inhibiting viral enzymes. For instance, some HIV protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) feature this scaffold[12][13]. More recently, sulfonamide-containing compounds have been investigated as inhibitors of influenza neuraminidase, an enzyme critical for the release of new viral particles from infected cells[3][14].
Certain aryl sulfonamides have been identified as inhibitors of influenza A virus entry by targeting the hemagglutinin (HA) protein, thereby preventing viral membrane fusion[15][16].
Quantitative Antiviral Activity Data
The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound Class | Virus | EC50 / IC50 (µM) | Reference |
| Benzoic Acid Derivative (NC-5) | Influenza A (H1N1) | 33.6 | [17] |
| Benzoic Acid Derivative (NC-5) | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 | [17] |
| 4-Substituted Sulfonamidobenzoic Acid Derivatives | Coxsackievirus B3 (CVB3) | 4.22 - 4.29 | [4][13] |
| Sulfamide derivatives | Human cytomegalovirus (AD169) | Varies (comparable to controls) | [1] |
| N-heterocycle-containing camphor-10-sulfonamide derivatives | Encephalomyocarditis virus (EMCV) | 18.3 - 22.0 | [2] |
| 1,3,5-triazine framework | HIV | < 5.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of sulfonamide-benzoic acid derivatives.
General Synthesis of Sulfonamide-Benzoic Acid Derivatives
A common synthetic route involves the reaction of a substituted aminobenzoic acid with a sulfonyl chloride in the presence of a base.
Protocol: Synthesis of a Sulfonamide from an Aminobenzoic Acid
-
Dissolution: Dissolve the aminobenzoic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, pyridine) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a suitable base (e.g., pyridine, triethylamine, 2.0 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add the desired sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If necessary, acidify the aqueous layer with 1 M HCl to precipitate the product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, cofactor solution, and probe solution as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, cofactor, probe, and COX-2 enzyme. Add the test inhibitor or control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (arachidonic acid).
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
-
Plate Preparation: Use a microtiter plate pre-coated with a template/primer hybrid.
-
Reaction Mixture: Prepare a reaction mixture containing dNTPs, including a labeled dUTP (e.g., DIG-dUTP).
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
Enzyme Addition: Add a known amount of HIV-1 reverse transcriptase to initiate the reaction.
-
Incubation: Incubate the plate to allow for DNA synthesis.
-
Detection: Add an antibody conjugate that specifically binds to the incorporated labeled dUTP. Add a substrate that produces a colorimetric signal in the presence of the antibody conjugate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity to determine the IC50 value.
Conclusion and Future Perspectives
The sulfonamide-benzoic acid scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rich history, from the first synthetic antibacterials to a diverse range of modern therapeutics, highlights its enduring importance. The ability of this scaffold to interact with a wide array of biological targets, coupled with its tunable physicochemical properties, ensures its continued exploration for new therapeutic applications. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of this scaffold in emerging areas such as targeted drug delivery and personalized medicine. The comprehensive data and protocols presented in this guide are intended to facilitate these future endeavors and contribute to the ongoing success story of the sulfonamide-benzoic acid scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P2Y14 Receptor Antagonists and Their Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction to the P2Y14 Receptor
The P2Y14 receptor (P2Y14R), previously known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] Unlike other P2Y receptors that are activated by nucleotides like ATP or ADP, the P2Y14R is uniquely activated by extracellular UDP-sugars, with UDP-glucose being the most potent endogenous agonist.[3][4][5] Other agonists include UDP-galactose, UDP-glucuronic acid, and UDP itself.[3][6][7]
The receptor is widely expressed in various tissues, with prominent associations in immune and inflammatory cells such as neutrophils, lymphocytes, and mast cells, as well as in the brain, placenta, and gastrointestinal tract.[1][3] Its activation is linked to a multitude of physiological and pathophysiological processes, including immune responses, inflammation, neuropathic pain, metabolic regulation, and fibrogenesis.[8][9][10][11] The release of UDP-glucose from stressed or damaged cells acts as a damage-associated molecular pattern (DAMP), positioning the P2Y14R as a critical sensor for cellular stress and a key mediator in inflammatory cascades.[12][13] This central role in inflammation has made the P2Y14 receptor an attractive therapeutic target for a range of conditions, including asthma, acute kidney injury, inflammatory bowel disease, and chronic pain.[14][15][16][17]
P2Y14 Receptor Signaling Pathways
The P2Y14 receptor primarily couples to the inhibitory G protein, Gαi/o.[4][18] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][19] This is considered a primary signaling response for the P2Y12-like subfamily of P2Y receptors, which includes P2Y14R.[3][20]
In addition to the canonical cAMP pathway, P2Y14R activation in human neutrophils has been shown to promote robust, concentration-dependent activation of the small GTPase RhoA.[7] This Rho-mediated signaling is crucial for cytoskeleton rearrangement and subsequent chemotaxis, highlighting the receptor's role in directing immune cell migration.[7] In some cellular contexts, the βγ subunits released from the activated G protein can stimulate phospholipase C (PLC), leading to calcium mobilization, although this often relies on the overexpression of specific Gα subunits in experimental systems.[3][21]
P2Y14 Receptor Antagonists: From Precursors to Potent Probes
The development of selective and high-affinity antagonists has been crucial for elucidating the physiological roles of P2Y14R and exploring its therapeutic potential.[22] Progress was initially impeded by a lack of such tools, but high-throughput screening and subsequent structure-activity relationship (SAR) studies have identified several classes of potent antagonists.[20][23]
Key Chemical Scaffolds and Their Precursors
The term "precursors" in this context refers to the foundational chemical scaffolds or early-stage "hit" compounds from which more potent and selective antagonists have been developed through medicinal chemistry efforts.
-
2-Naphthoic Acid Derivatives: This is the most prominent and well-characterized class of P2Y14R antagonists.[8] High-throughput screening identified 4,7-disubstituted 2-naphthoic acid as a viable scaffold.[23] This led to the development of the prototypical antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid).[22][24] PPTN is a potent, high-affinity, and competitive antagonist that is highly selective for P2Y14R over other P2Y receptors.[22][25][26] Further modifications of the PPTN structure, such as N-acetylation or glycoconjugation, have been explored to improve pharmacokinetic properties.[9][13][27]
-
Dihydropyridopyrimidines: Another class of non-nucleotide antagonists was identified through high-throughput screening, featuring a dihydropyridopyrimidine core.[23][28] These compounds were found to be non-competitive antagonists, and optimization led to derivatives with nanomolar potency at mouse and chimpanzee P2Y14 receptors.[23]
-
Phenyltriazoles and Amidobenzoates: More recent efforts have focused on developing novel scaffolds to improve drug-like properties. Structure-based design has led to the discovery of potent antagonists based on phenyltriazole and 3-substituted 5-amidobenzoate cores, with some compounds exhibiting sub-nanomolar inhibitory activity.[28][29]
-
Thiophene-2-carboxyl Derivatives: Employing a scaffold hopping strategy, researchers have recently designed 4-amide-thiophene-2-carboxyl derivatives as highly potent P2Y14R antagonists with improved solubility and oral bioavailability, showing promise in preclinical models of inflammatory bowel disease.[30]
Data on Key P2Y14 Receptor Antagonists
The following table summarizes quantitative data for representative P2Y14R antagonists from various chemical scaffolds.
| Compound Name/ID | Scaffold Class | Species | Assay Type | Potency (IC₅₀ / Kᵢ / Kₑ) | Selectivity Notes | Reference(s) |
| PPTN | 2-Naphthoic Acid | Human | Adenylyl Cyclase Inhibition | Kₑ = 434 pM | >10,000-fold selective; no effect at P2Y1, 2, 4, 6, 11, 12, 13 at 1 µM. | [22][24][25][31] |
| Compound 4 (N-acetyl PPTN analog) | 2-Naphthoic Acid | Human | P2Y14R Inhibition | IC₅₀ = 29.7 nM | Maintains affinity for mouse P2Y14R. | [9][32] |
| Compound 45 (Amidobenzoate) | Amidobenzoate | Human | P2Y14R Inhibition | IC₅₀ = 0.70 nM | High selectivity. | [28] |
| Compound 39 (Thiophene) | Thiophene-2-carboxyl | Human | P2Y14R Inhibition | IC₅₀ = 0.40 nM | Favorable druggability profile. | [30] |
| Compound 10-21 (DHP) | Dihydropyridopyrimidine | Mouse | Ca²⁺ Mobilization | IC₅₀ = 10 nM | Non-competitive antagonist. | [23] |
| Compound 10-21 (DHP) | Chimpanzee | Ca²⁺ Mobilization | IC₅₀ = 81 nM | Non-competitive antagonist. | [23] | |
| Compound 18 (Virtual Screen Hit) | Novel | Human | cAMP Inhibition | IC₅₀ < 10 nM | Identified via virtual screening. | [29] |
| MRS4738 | 2-Naphthoic Acid | Human | P2Y14R Inhibition | IC₅₀ = 3.11 nM | Potent antagonist. | [21] |
Experimental Protocols for Studying P2Y14R Antagonists
A variety of in vitro and in vivo assays are used to identify and characterize P2Y14R antagonists.
References
- 1. P2RY14 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]
- 5. Scholarly Article or Book Chapter | Signalling and pharmacological properties of the P2Y14 receptor: The P2Y14 receptor | ID: zw12zb82h | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the development of P2Y14R inhibitors: a patent and literature review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. rndsystems.com [rndsystems.com]
- 32. researchexperts.utmb.edu [researchexperts.utmb.edu]
Safety and Handling of 3-[(Methylamino)sulphonyl]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-[(Methylamino)sulphonyl]benzoic acid (CAS No. 35623-11-1). The information is intended to support laboratory safety procedures and risk assessment in a research and drug development context.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-(Methylsulphamoyl)benzoic acid, 3-Carboxy-N-methylbenzenesulphonamide, 3-(N-Methylsulfamoyl)benzoic acid |
| CAS Number | 35623-11-1 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | Beige solid |
| Melting Point | 211-213°C[1] |
| Storage Temperature | Room Temperature, sealed in a dry place[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Note: GHS classifications may vary between suppliers and regulatory bodies.
Handling and Storage Precautions
Adherence to proper handling and storage protocols is crucial to minimize risk.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or dust is generated.
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
3.3. General Hygiene
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
3.4. Storage
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Toxicological Information
Experimental Protocols for Safety Assessment
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are summaries of relevant guidelines for determining skin and eye irritation potential.
7.1. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This test evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.[2][3][4]
-
Principle: The test chemical is applied topically to the RhE model. Skin irritation is assessed by measuring the cell viability of the epidermis tissue after exposure. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[2][4]
-
Methodology Outline:
-
Preparation: Reconstructed human epidermis tissue is cultured and prepared for testing.
-
Application: The test substance is applied to the surface of the tissue.
-
Incubation: The treated tissue is incubated for a specified period.
-
Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay, which measures mitochondrial activity.
-
Data Interpretation: The results are compared to negative and positive controls to classify the substance as an irritant or non-irritant.[4]
-
7.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[1][5]
-
Principle: The test substance is instilled into the eye of a test animal (historically, rabbits), and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.[5] In modern practice, a weight-of-the-evidence approach is used, prioritizing in vitro and ex vivo methods to reduce animal testing.[1][5]
-
Methodology Outline (In Vivo):
-
Animal Selection: Healthy, mature albino rabbits are typically used.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions at specific intervals after instillation.
-
Scoring: The severity of eye reactions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored according to a standardized system.
-
Classification: The substance is classified based on the severity and persistence of the observed ocular effects.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for assessing the skin and eye irritation potential of a chemical like this compound, incorporating a weight-of-the-evidence approach as recommended by OECD guidelines.
This workflow begins with a thorough review of existing data. If insufficient, in vitro testing is performed. In vivo testing is considered only as a last resort if required for regulatory purposes.
Signaling Pathways in Chemical-Induced Irritation
While specific signaling pathway data for this compound is not available, the general mechanism of chemical-induced skin and eye irritation involves the activation of inflammatory pathways.
The diagram below illustrates a simplified, conceptual signaling cascade that can be initiated by an irritant chemical upon contact with epithelial cells.
This diagram shows that an irritant can disrupt cell membranes, leading to the release of pro-inflammatory mediators. This triggers intracellular signaling cascades, resulting in the production of more inflammatory molecules and the recruitment of immune cells, which ultimately manifest as the clinical signs of irritation.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety and handling guide. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Synthesis Protocol for 3-[(Methylamino)sulphonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)sulphonyl]benzoic acid, also known as 3-Carboxy-N-methylbenzenesulphonamide, is a key building block in medicinal chemistry and drug discovery.[1] Its structure, featuring both a carboxylic acid and a sulfonamide moiety, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Notably, derivatives of this compound have been identified as potent antagonists of the P2Y₁₄ receptor, a promising therapeutic target for inflammatory diseases such as acute lung injury.[1] The ability to synthesize this compound reliably and with high purity is therefore of significant interest to researchers in the field of drug development.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound from commercially available starting materials.
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [2] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | Beige solid | [2] |
| Purity | Typically ≥97% | [2] |
| IUPAC Name | 3-(methylsulfamoyl)benzoic acid | [1] |
| Synonyms | 3-Carboxy-N-methylbenzenesulphonamide, NSC 74787 | [2][3] |
| CAS Number | 35623-11-1 | [3] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine.
Materials and Reagents:
-
3-(Chlorosulfonyl)benzoic acid
-
Methylamine (40% solution in water)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of sulfonyl chloride). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reagents: In a separate beaker, prepare a solution of potassium carbonate (1.2 eq) in deionized water. To this, add methylamine (40% aqueous solution, 1.1 eq) and stir until the potassium carbonate is dissolved.
-
Reaction: Slowly add the aqueous methylamine/potassium carbonate solution to the stirred solution of 3-(chlorosulfonyl)benzoic acid in the round-bottom flask using a dropping funnel over a period of 20-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 24 hours.
-
Workup - Acidification: After 24 hours, acidify the reaction mixture to a pH of approximately 2 by the slow addition of 5 M HCl. This step is crucial to protonate the carboxylic acid and any unreacted methylamine.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and add dichloromethane. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a beige solid, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product with high purity.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Amide Coupling with 3-(Methylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. This document provides detailed experimental procedures for the amide coupling of 3-(methylsulfamoyl)benzoic acid, a versatile building block in medicinal chemistry. The presence of the methylsulfamoyl group can influence the physicochemical properties of a molecule, such as solubility and acidity, making it a valuable moiety in the design of novel therapeutic agents. These protocols outline two robust and widely used methods for amide bond formation: a HATU-mediated coupling and an EDC/DMAP-mediated coupling.
Chemical Structures
| Compound | Structure |
| 3-(Methylsulfamoyl)benzoic Acid | |
| General Amine Reactant | R-NH₂ |
| General Amide Product |
Experimental Protocols
Two common and effective methods for the amide coupling of 3-(methylsulfamoyl)benzoic acid are presented below. The choice of method may depend on the specific amine substrate, available reagents, and desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and high yields, even with less reactive amines.[1][2][3][4]
Materials:
-
3-(Methylsulfamoyl)benzoic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methylsulfamoyl)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 - 1.5 eq) followed by the amine (1.0 - 1.2 eq).
-
Base Addition: Add DIPEA or TEA (2.0 - 3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: EDC/DMAP-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][6][7] This method is a cost-effective alternative to HATU and is suitable for a wide range of substrates.
Materials:
-
3-(Methylsulfamoyl)benzoic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-(methylsulfamoyl)benzoic acid (1.0 eq) and the amine (1.0 - 1.2 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
Addition of Catalyst: Add DMAP (0.1 - 0.2 eq) to the solution.
-
Addition of Coupling Reagent: Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M aqueous HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of 3-(methylsulfamoyl)benzoic acid with various amines, based on literature precedents for similar substrates. Actual yields may vary depending on the specific amine and reaction scale.
| Coupling Method | Amine Type | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| HATU | Primary Aliphatic | DIPEA | DMF | Room Temp | 1-4 | 85-95 |
| HATU | Secondary Aliphatic | DIPEA | DMF | Room Temp | 2-6 | 80-90 |
| HATU | Aniline | DIPEA | DMF | Room Temp | 4-8 | 75-85 |
| EDC/DMAP | Primary Aliphatic | - | DCM | Room Temp | 12-18 | 80-90 |
| EDC/DMAP | Secondary Aliphatic | - | DCM | Room Temp | 12-18 | 75-85 |
| EDC/DMAP | Aniline | - | DCM/DMF | Room Temp | 16-24 | 70-80 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the amide coupling of 3-(methylsulfamoyl)benzoic acid.
Caption: General workflow for the synthesis and purification of 3-(methylsulfamoyl)benzamides.
This second diagram illustrates the signaling pathway of the amide bond formation.
Caption: Simplified reaction pathway for amide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of P2Y14R Antagonists Using 3-[(Methylamino)sulphonyl]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of P2Y14 receptor (P2Y14R) antagonists based on a 3-[(methylamino)sulphonyl]benzoic acid scaffold. The P2Y14R is a G protein-coupled receptor (GPCR) implicated in various inflammatory and immune responses, making it a promising therapeutic target for conditions such as asthma, chronic pain, and inflammatory bowel disease. The antagonists described herein, derived from a 3-sulfonamidobenzoic acid core, have shown high potency and promising preclinical properties.
Introduction to P2Y14R and Antagonism
The P2Y14 receptor is activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during stress and inflammation.[1] Activation of P2Y14R, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of downstream signaling pathways, including the activation of the NLRP3 inflammasome.[1][2] By blocking the binding of native agonists, P2Y14R antagonists can effectively suppress these inflammatory cascades, offering a targeted approach for therapeutic intervention.
Recent research has identified a series of 3-amide and 3-sulfonamido benzoic acid derivatives as potent and selective P2Y14R antagonists. Notably, compounds with a 3-sulfonamidobenzoic acid scaffold have demonstrated significant potential, with some exhibiting nanomolar inhibitory activity and favorable pharmacokinetic profiles.[3][4]
P2Y14R Signaling Pathway
Activation of the P2Y14R by agonists like UDP-glucose initiates a signaling cascade that modulates cellular inflammatory responses. The following diagram illustrates the key steps in this pathway.
References
Application Notes and Protocols for the Sulfonylation of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of 3-aminobenzoic acid is a crucial chemical transformation that yields 3-(sulfonamido)benzoic acids. These products are valuable intermediates in medicinal chemistry and drug development, serving as building blocks for a variety of biologically active compounds. The sulfonamide functional group is a key component in many therapeutic agents due to its ability to mimic the carboxylic acid group and participate in hydrogen bonding, thereby interacting with biological targets. This document provides detailed protocols and reaction conditions for the successful sulfonylation of 3-aminobenzoic acid using various sulfonylating agents.
The primary method for this conversion is the reaction of the amino group of 3-aminobenzoic acid with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction, often performed under Schotten-Baumann conditions, is versatile and can be adapted for a wide range of sulfonyl chlorides.[1][2] Additionally, more environmentally friendly methods utilizing water as a solvent have been developed.[3]
Data Presentation: Reaction Conditions for Sulfonylation
The following table summarizes various reported conditions for the sulfonylation of aromatic amines, which are applicable to 3-aminobenzoic acid.
| Sulfonylating Agent | Base (Equivalents) | Solvent(s) | Temperature | Time | Yield | Reference(s) |
| p-Toluenesulfonyl chloride | Na₂CO₃ (1.2) | Water | 0 °C to Room Temp | 4–6 h | High | [3] |
| Generic Sulfonyl Chloride | NaHCO₃ | Water | Room Temp | 12 h | 25–80% | [4] |
| Dansyl chloride | Bicarbonate Buffer | Dichloromethane/Water | Not Specified | - | High | [5] |
| Dansyl chloride | Carbonate Buffer | Acetone/Water | 70 °C | 15–30 min | - | [6] |
Experimental Workflow
The general workflow for the sulfonylation of 3-aminobenzoic acid involves the dissolution of the starting material, addition of a base and the sulfonylating agent, followed by reaction monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for the sulfonylation of 3-aminobenzoic acid.
Experimental Protocols
Protocol 1: Green Synthesis using p-Toluenesulfonyl Chloride in Water
This protocol is adapted from an environmentally benign method for the synthesis of sulfonamide derivatives using water as the solvent.[3]
Materials:
-
3-Aminobenzoic acid (10 mmol, 1.37 g)
-
Sodium carbonate (Na₂CO₃) (12 mmol, 1.27 g)
-
p-Toluenesulfonyl chloride (TsCl) (12 mmol, 2.29 g)
-
Deionized water (50 mL)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate and n-hexane for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-aminobenzoic acid (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).
-
Cool the aqueous mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (12 mmol) to the stirred mixture over a period of 15 minutes.
-
After the complete addition of the sulfonyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully acidify the mixture with 10% HCl until a precipitate forms and the pH is acidic.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the product by recrystallization from an ethyl acetate/n-hexane solvent system to yield pure 3-((4-methylphenyl)sulfonamido)benzoic acid.
Protocol 2: Sulfonylation with Dansyl Chloride
This protocol describes the reaction of an amino group with dansyl chloride, a common reagent for fluorescent labeling.[5][6][7]
Materials:
-
3-Aminobenzoic acid
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetone
-
Sodium bicarbonate or carbonate buffer (pH 9.5-10.5)
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve 3-aminobenzoic acid in an aqueous buffer solution (e.g., sodium bicarbonate, pH 10.5).[5]
-
Prepare a solution of dansyl chloride in a water-miscible organic solvent like acetone.
-
Add the dansyl chloride solution to the solution of 3-aminobenzoic acid. The reaction is often performed at an elevated temperature (e.g., 60-70 °C) for a short period (e.g., 15-60 minutes) to ensure complete reaction.[6]
-
The reaction mixture will form the fluorescent sulfonamide adduct.
-
After the reaction is complete, the product can be extracted into an organic solvent such as dichloromethane.[5]
-
The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the dansylated product.
-
Further purification can be achieved by chromatography if necessary.
Signaling Pathways and Logical Relationships
The Schotten-Baumann reaction mechanism provides the fundamental logical relationship for the sulfonylation of amines. The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and thus driving the reaction to completion.[1]
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Crude 3-[(Methylamino)sulphonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)sulphonyl]benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the successful outcome of subsequent reactions and for meeting stringent regulatory standards in drug development. Crude this compound, obtained from synthesis, is often contaminated with unreacted starting materials, by-products, and other impurities. This document provides detailed protocols for three common and effective purification techniques: recrystallization, acid-base extraction, and flash column chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for selecting the appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Melting Point | 211-213 °C |
| Appearance | Beige solid |
| Solubility | Largely insoluble in water; moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone. |
Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Given the lack of specific quantitative solubility data, a systematic solvent screening is the first step to identify a suitable recrystallization solvent.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Heating apparatus (hot plate with a sand or water bath)
-
Ice bath
-
Selection of solvents for screening (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
Procedure:
-
Place a small amount (e.g., 20-50 mg) of the crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature while stirring or agitating. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound (if available).
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A good recrystallization solvent will yield a significant amount of pure-looking crystals.
-
Based on these observations, select the most suitable solvent or solvent mixture for a larger-scale recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to dissolve the crude product completely. It is advisable to add the solvent in small portions and heat the mixture with stirring.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
If charcoal was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum or in a drying oven at an appropriate temperature.
-
Determine the yield and purity (e.g., by melting point analysis or HPLC) of the recrystallized product.
Acid-Base Extraction
This technique takes advantage of the acidic nature of the carboxylic acid group in this compound. The compound can be converted to its water-soluble carboxylate salt by treatment with a base, allowing for its separation from neutral and basic impurities. Subsequent acidification regenerates the insoluble carboxylic acid, which can then be isolated.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous basic solution (e.g., 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃))
-
Aqueous acidic solution (e.g., 1 M hydrochloric acid (HCl))
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous basic solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with the aqueous basic solution to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Wash the organic layer (which contains neutral impurities) with water and then brine, dry it over a drying agent, and evaporate the solvent to isolate the neutral impurities if desired.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add the aqueous acidic solution while stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified product.
Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. Due to the presence of both a polar sulfonic acid derivative and a carboxylic acid group, this compound is a polar compound.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Chromatography column
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber for monitoring the separation
Procedure:
-
Select a Mobile Phase: The first step is to determine a suitable mobile phase using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. An ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point for a polar compound like this could be a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the mobile phase through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to identify which fractions contain the pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Summary of Purification Techniques
The following table provides a comparative summary of the purification techniques described.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility at varying temperatures | High purity achievable, scalable | Requires suitable solvent, potential for product loss in mother liquor | Removing small amounts of impurities from a solid product |
| Acid-Base Extraction | Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases | Good for removing neutral and basic impurities, high capacity | May not remove acidic impurities, requires multiple steps | Initial purification to remove non-acidic impurities |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase | Can separate complex mixtures, high resolution | Can be time-consuming, requires larger volumes of solvent, not easily scalable | Separating compounds with similar polarities |
Conclusion
The purification of crude this compound is a critical step in its use as a chemical intermediate. The choice of the most appropriate purification technique will depend on the specific impurities present and the desired scale and purity of the final product. A combination of these techniques, for example, an initial acid-base extraction followed by recrystallization, can often provide a highly pure product. It is recommended to analyze the purified product by appropriate analytical methods such as HPLC, NMR, and melting point determination to confirm its purity.
Application Notes and Protocols for the Characterization of 3-[(Methylamino)sulphonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-[(Methylamino)sulphonyl]benzoic acid (also known as 3-Carboxy-N-methylbenzenesulfonamide). The protocols outlined below are based on established analytical techniques for similar aromatic carboxylic acids and sulfonamides and serve as a robust starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate analytical techniques and solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [Vendor Data] |
| Molecular Weight | 215.23 g/mol | [Vendor Data] |
| CAS Number | 35623-11-1 | [Vendor Data] |
| Appearance | Beige solid | [Vendor Data] |
| Melting Point | 211-213 °C | [1] |
| Purity | Typically ≥97% | [2] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC Purity Assay
This protocol describes a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the aqueous portion with a small amount of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape. The optimal ratio may need to be determined empirically.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Identify the corresponding peak in the sample chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are crucial for a complete characterization.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (for reference)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~13.0 (broad singlet) | ~167 |
| Aromatic Protons | 7.5 - 8.5 | 120 - 140 |
| Sulfonamide N-H | ~10.0 (broad singlet) | - |
| Methyl (-CH₃) | ~2.6 (singlet) | ~40 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Logical Relationship of NMR Data to Structure
Caption: Relationship between molecular structure and NMR spectral data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
3.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Table 4: Predicted m/z Values for Molecular Ions and Adducts
| Ion | Predicted m/z |
| [M+H]⁺ | 216.03 |
| [M+Na]⁺ | 238.01 |
| [M-H]⁻ | 214.02 |
Note: These values are based on the monoisotopic mass.
Fragmentation Pathway Visualization
Caption: A potential fragmentation pathway for this compound in positive ion mode.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Experimental Protocol: KBr Pellet Method
Instrumentation:
-
FT-IR spectrometer
-
Hydraulic press for pellet making
-
Agate mortar and pestle
Reagents:
-
Potassium bromide (KBr), IR grade, dried
-
Sample of this compound
Procedure:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 5: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Sulfonamide) | ~3300 |
| C=O stretch (Carboxylic acid) | 1700-1680 |
| S=O stretch (Sulfonamide) | 1350-1300 and 1160-1140 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, purity, and structure. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs.
References
Application Notes and Protocols for the Development of P2Y14 Receptor Antagonists Derived from 3-(Methylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a variety of inflammatory and immune-related disorders. Activated by endogenous ligands such as UDP-glucose, the P2Y14 receptor is implicated in key pathological processes, making its antagonism a promising strategy for novel drug development. This document provides detailed application notes and experimental protocols for the characterization of P2Y14 receptor antagonists derived from the 3-(methylsulfamoyl)benzoic acid scaffold and its analogs, such as 3-sulfonamido and 3-amido benzoic acid derivatives.
The P2Y14 receptor primarily couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its role in immune cell chemotaxis and other inflammatory responses. The following sections detail the necessary assays to quantify the potency and efficacy of novel antagonist compounds targeting this receptor.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by an agonist like UDP-glucose initiates a signaling cascade through the heterotrimeric G protein Gi. The dissociated Gαi subunit inhibits adenylyl cyclase (AC), leading to a reduction in the synthesis of cyclic AMP (cAMP) from ATP. This decrease in cAMP levels modulates downstream cellular responses. P2Y14 receptor antagonists block this pathway by preventing agonist binding.
Data Presentation: Potency of P2Y14 Receptor Antagonists
The following table summarizes the in vitro potency of representative P2Y14 receptor antagonists with scaffolds related to 3-(methylsulfamoyl)benzoic acid.
| Compound ID | Scaffold | Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| 16c | 3-Amide benzoic acid | cAMP Assay | THP-1 | Human P2Y14 | 1.77 | [1][2] |
| 11m | 5-Aryl-3-amide benzoic acid | cAMP Assay | Not Specified | Human P2Y14 | 2.18 | [3] |
| Compound 8 | Novel Scaffold | Fluorescent Binding | Not Specified | Human P2Y14 | 2.46 | [4] |
| 25L | 3-Sulfonamidobenzoic acid | cAMP Assay | Not Specified | Human P2Y14 | 5.6 | [1] |
| PPTN | 2-Naphthoic acid derivative | cAMP Assay | THP-1 | Human P2Y14 | 1.98 | [5] |
Experimental Protocols
Experimental Workflow for Antagonist Screening
A typical workflow for screening and characterizing novel P2Y14 receptor antagonists involves a primary functional screen, followed by secondary assays to confirm potency and determine the mechanism of action.
Protocol 1: cAMP Functional Assay
This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells stably expressing the human P2Y14 receptor.
Materials:
-
HEK293 or THP-1 cells stably expressing the human P2Y14 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compounds (3-(methylsulfamoyl)benzoic acid derivatives).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
White, opaque 96- or 384-well plates.
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of the P2Y14 agonist at a concentration that elicits an EC80 response.
-
Prepare a solution of forskolin in assay buffer (the final concentration is typically 1-10 µM, which should be optimized).
-
-
Assay Execution (Antagonist Mode):
-
Carefully remove the culture medium from the cells.
-
Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Add the P2Y14 agonist (at EC80 concentration) and forskolin to the wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 2: Calcium Mobilization Assay
Since the P2Y14 receptor is primarily Gi-coupled, it does not directly stimulate calcium mobilization. To enable a calcium-based readout, cells can be co-transfected with a chimeric G protein (e.g., Gαq/i) that redirects the Gi-mediated signal to the Gq pathway, leading to intracellular calcium release.[8][9]
Materials:
-
HEK293 cells co-expressing the human P2Y14 receptor and a Gαq/i chimera.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compounds.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation:
-
Seed the engineered cells into black, clear-bottom plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of the P2Y14 agonist at a concentration that elicits a maximal or near-maximal response.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the test compounds and incubate for a short period.
-
Inject the P2Y14 agonist and immediately begin recording the fluorescence signal over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.[10]
-
Protocol 3: Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the P2Y14 receptor by competing with a radiolabeled ligand.[11][12]
Materials:
-
Membranes prepared from cells overexpressing the human P2Y14 receptor.
-
Radioligand, typically [3H]UDP.[11]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds.
-
Non-specific binding control (a high concentration of a known unlabeled P2Y14 ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, [3H]UDP (at a concentration close to its Kd), and varying concentrations of the test compound in binding buffer.
-
Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13]
-
Conclusion
The protocols outlined in this document provide a robust framework for the discovery and characterization of novel P2Y14 receptor antagonists derived from the 3-(methylsulfamoyl)benzoic acid scaffold. By employing a combination of functional and binding assays, researchers can effectively determine the potency, efficacy, and mechanism of action of these compounds, paving the way for the development of new therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-[(Methylamino)sulphonyl]benzoic acid for Preclinical Studies
Introduction
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-[(Methylamino)sulphonyl]benzoic acid, a key intermediate for various pharmaceutical candidates. The successful and reproducible synthesis of active pharmaceutical ingredients (APIs) on a larger scale is a critical step in drug development, ensuring sufficient high-quality material for preclinical toxicology and efficacy studies.[1][2][3][4] This document outlines a robust and scalable synthetic route, detailed experimental procedures, and the necessary analytical methods for quality control. The process is designed to be efficient, safe, and environmentally conscious, key considerations in modern pharmaceutical manufacturing.[2][5]
Synthetic Route Overview
The selected synthetic route for the scale-up production of this compound is a two-step process commencing from commercially available 3-carboxybenzenesulfonyl chloride. This approach is advantageous due to the availability of starting materials and the straightforward nature of the reactions, which are amenable to scale-up.
Scheme 1: Overall Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Supplier/Grade |
| 3-Carboxybenzenesulfonyl chloride | Commercial Supplier, >98% |
| Methylamine solution (40% in water) | Commercial Supplier |
| Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Sulfuric Acid (H₂SO₄) | ACS Grade |
| Sodium Hydroxide (NaOH) | ACS Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade |
| Hexanes | HPLC Grade |
| 10 L Jacketed Glass Reactor | Appropriate for scale |
| Overhead Stirrer | Appropriate for reactor |
| Temperature Probe | Calibrated |
| Addition Funnel | 2 L |
| Rotary Evaporator | Buchi or equivalent |
| Filtration Funnel and Flask | Appropriate for scale |
| High-Performance Liquid Chromatography (HPLC) | Agilent or equivalent |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker 400 MHz or equivalent |
| Mass Spectrometer (MS) | Waters or equivalent |
Step 1: Synthesis of this compound methyl ester
Reaction:
Procedure:
-
To a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 5 L of dichloromethane (DCM).
-
Cool the DCM to 0-5 °C.
-
Slowly add 1.0 kg (4.53 mol) of 3-carboxybenzenesulfonyl chloride to the cooled DCM with stirring.
-
In a separate vessel, prepare a solution of 1.0 L of 40% methylamine in water (11.6 mol) and dilute with 1 L of DCM.
-
Slowly add the methylamine solution to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 10 °C and slowly add 2 L of 2 M HCl to quench the excess methylamine and neutralize the reaction.
-
Separate the organic layer and wash with 2 x 2 L of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
To the crude product in the reactor, add 5 L of methanol followed by the slow addition of 100 mL of concentrated sulfuric acid, keeping the temperature below 30 °C.
-
Heat the mixture to reflux (approximately 65 °C) for 8 hours.
-
Monitor the esterification by HPLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in 5 L of ethyl acetate and wash with 2 x 2 L of saturated sodium bicarbonate solution and then 2 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes.
Step 2: Hydrolysis to this compound
Reaction:
Procedure:
-
To the 10 L reactor, add the purified this compound methyl ester (assume ~1.0 kg, 4.36 mol based on theoretical yield) and 5 L of a 3:2 mixture of methanol and water.
-
Add a solution of 262 g (6.54 mol) of sodium hydroxide in 1 L of water to the reactor.
-
Heat the mixture to 50 °C and stir for 4 hours.
-
Monitor the hydrolysis by HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with 3 L of water.
-
Cool the solution to 0-5 °C and slowly add 6 M HCl to adjust the pH to 2-3, at which point a white precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour.
-
Filter the solid product, wash with 2 x 2 L of cold water, and dry in a vacuum oven at 50 °C to a constant weight.
Data Presentation
Table 1: Summary of a Representative Scale-Up Batch
| Parameter | Step 1 (Esterification) | Step 2 (Hydrolysis) | Overall |
| Starting Material Input | 1.0 kg (3-carboxybenzenesulfonyl chloride) | 0.95 kg (methyl ester intermediate) | 1.0 kg |
| Product Output (Mass) | 0.95 kg (crude methyl ester) | 0.85 kg | 0.85 kg |
| Yield (%) | ~91% (crude) | ~95% | ~86.5% |
| Purity (by HPLC, %) | >95% (after recrystallization) | >99.0% | >99.0% |
Table 2: Analytical Characterization of Final Product
| Analytical Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry (m/z) | [M-H]⁻ = 214.02 | 214.0 |
| Residual Solvents | DCM < 600 ppm, MeOH < 3000 ppm, EtOAc < 5000 ppm | Conforms |
| Loss on Drying | ≤ 0.5% | 0.2% |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
Hypothetical Signaling Pathway Inhibition
This compound contains a sulfonamide moiety, a common pharmacophore in inhibitors of various enzymes, such as carbonic anhydrases or kinases. The following diagram illustrates a hypothetical scenario where this compound inhibits a generic kinase pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The described synthetic process for this compound is robust, scalable, and produces high-purity material suitable for preclinical evaluation. The protocols and analytical methods provided herein should serve as a valuable guide for researchers and drug development professionals in advancing their programs. Further process optimization could focus on exploring alternative, greener solvents and telescoping steps to improve efficiency.[1][5]
References
- 1. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 2. Process Development & Optimization for APIs | CDMO Services [pharmacompass.com]
- 3. escoaster.com [escoaster.com]
- 4. Process Development and Production of Active Pharmaceutical Ingredients (API) – University of Copenhagen [continuing-education.ku.dk]
- 5. Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Functionalization of 3-[(Methylamino)sulphonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Methylamino)sulphonyl]benzoic acid is a key chemical scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered significant interest, particularly as potent and selective antagonists of the P2Y₁₄ receptor.[1] The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and immune responses, making it a promising therapeutic target for conditions such as acute lung injury.[1] The functionalization of the carboxylic acid group of this compound is a critical step in the synthesis of novel therapeutic agents, allowing for the modulation of their physicochemical properties and biological activity.
These application notes provide detailed protocols for the primary functionalization reactions of the carboxylic acid moiety: amide bond formation, esterification, and reduction to the corresponding benzyl alcohol. Additionally, a protocol for the activation of the carboxylic acid via conversion to an acyl chloride is included, as this is a common intermediate step.
Pharmacological Context: The P2Y₁₄ Receptor Signaling Pathway
Derivatives of this compound are being investigated as antagonists for the P2Y₁₄ receptor. This receptor is activated by endogenous ligands such as UDP-glucose.[2][3] The P2Y₁₄ receptor is coupled to the Gᵢ/Gₒ family of G proteins.[2][4] Upon activation, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also activate phospholipase Cβ (PLCβ), which in turn leads to an increase in intracellular calcium concentration.[1] Furthermore, activation of the P2Y₁₄ receptor can stimulate the mitogen-activated protein (MAP) kinase signaling pathway.[2] By blocking this receptor, antagonists can mitigate downstream inflammatory responses.
Experimental Protocols
The following protocols are representative methods for the functionalization of the carboxylic acid group of this compound and related structures. Researchers should optimize these conditions for their specific substrates and desired products.
Amide Bond Formation
Amide formation is a key transformation for generating diverse derivatives for structure-activity relationship (SAR) studies. Two common methods are presented: activation via an acyl chloride and direct coupling using a coupling reagent.
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine.
Step 1: Synthesis of 3-[(Methylamino)sulphonyl]benzoyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-[(Methylamino)sulphonyl]benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C and add a solution of the crude 3-[(Methylamino)sulphonyl]benzoyl chloride (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that facilitates the direct formation of an amide bond.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add EDC hydrochloride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Table 1: Comparison of Amide Formation Methods
| Feature | Acyl Chloride Method | Direct Coupling (EDC) |
| Reagents | SOCl₂, (COCl)₂, Base | EDC, HOBt/NHS |
| Number of Steps | Two | One-pot |
| Reaction Conditions | Can be harsh (HCl byproduct) | Generally mild |
| Substrate Scope | Broad | Broad, good for sensitive substrates |
| Byproducts | HCl, SO₂ | Water-soluble urea |
| Typical Yields | 60-95% | 70-98% |
Esterification
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water.
-
Carefully wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution).
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography or distillation.
Table 2: Representative Yields for Fischer Esterification of Benzoic Acid Derivatives
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 6 | 85-95 |
| Ethanol | H₂SO₄ | 8 | 80-90 |
| n-Propanol | H₂SO₄ | 12 | 75-85 |
| Isopropanol | H₂SO₄ | 18 | 60-75 |
Reduction to Benzyl Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of carboxylic acids to primary alcohols.
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend LiAlH₄ (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude alcohol product by column chromatography.
Table 3: Common Reducing Agents for Carboxylic Acids
| Reagent | Strength | Selectivity | Typical Conditions |
| LiAlH₄ | Very Strong | Reduces esters, amides, nitriles | Anhydrous THF/Ether, 0 °C to reflux |
| BH₃·THF | Strong | Less reactive towards some functional groups than LiAlH₄ | Anhydrous THF, 0 °C to reflux |
| NaBH₄ | Weak | Does not reduce carboxylic acids | - |
Conclusion
The functionalization of the carboxylic acid group of this compound provides a versatile platform for the synthesis of a wide array of derivatives. The choice of reaction and specific protocol will depend on the desired final compound and the presence of other functional groups in the molecule. The methods outlined above provide a solid foundation for researchers in drug discovery to generate novel compounds for biological evaluation, particularly in the pursuit of new P2Y₁₄ receptor antagonists for the treatment of inflammatory diseases.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. UDP-sugars activate P2Y14 receptors to mediate vasoconstriction of the porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-[(Methylamino)sulphonyl]benzoic Acid in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with a molecular weight of less than 300 Daltons, may exhibit weak binding affinity but do so with high ligand efficiency. The structural simplicity of fragment hits provides a tractable starting point for optimization into potent and drug-like candidates.
One such fragment scaffold of significant interest is 3-[(Methylamino)sulphonyl]benzoic acid. This molecule possesses key chemical features—a sulfonamide group and a carboxylic acid moiety—that can engage in specific interactions with protein targets. Notably, this scaffold has been successfully employed as a foundational element in the development of potent antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor implicated in inflammatory diseases.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound and similar sulfonamide-containing fragments in FBDD campaigns.
Application Notes
The this compound Fragment
This compound is an attractive starting point for FBDD for several reasons:
-
Chemical Tractability: The presence of a carboxylic acid and a secondary sulfonamide allows for straightforward synthetic modifications, enabling rapid exploration of the surrounding chemical space.
-
Hydrogen Bonding Potential: The sulfonamide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, facilitating interactions with polar residues in a protein's binding site.
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (Molecular Weight < 300, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3). This increases the likelihood of identifying high-quality hits with good starting physicochemical properties.
Target Class: P2Y₁₄ Receptor
The P2Y₁₄ receptor, activated by UDP-sugars, is a G protein-coupled receptor (GPCR) that plays a role in various inflammatory and immune responses.[4][5][6] Antagonism of P2Y₁₄R is a promising therapeutic strategy for conditions such as acute lung injury, asthma, and chronic pain.[1][7] The 3-sulfonamido benzoic acid scaffold has proven to be a valuable core for developing potent and selective P2Y₁₄R antagonists.[1][2]
Fragment-to-Lead Optimization Strategy
Once a fragment hit like this compound is identified and validated, a structure-guided optimization process is initiated. This typically involves:
-
Structural Elucidation: Determining the binding mode of the fragment to the target protein, primarily through X-ray crystallography or NMR spectroscopy.
-
Fragment Growing: Synthesizing derivatives that extend into adjacent pockets of the binding site to form additional favorable interactions.
-
Fragment Linking: If multiple fragments are found to bind in close proximity, they can be chemically linked to create a larger, higher-affinity molecule.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the fragment to improve potency, selectivity, and drug-like properties.
Quantitative Data Summary
| Compound ID | Structure | Target | Assay Type | IC₅₀ (nM) | Ligand Efficiency (LE) | Reference |
| 16c | 3-amide benzoic acid derivative | P2Y₁₄R | Functional Assay | 1.77 | - | [3] |
| Compound 8 | Novel scaffold from virtual screen | P2Y₁₄R | cAMP Assay | 2.46 | - | [8][9] |
| Compound 10 | Novel scaffold from virtual screen | P2Y₁₄R | cAMP Assay | < 10 | - | [8] |
| Compound 18 | Novel scaffold from virtual screen | P2Y₁₄R | cAMP Assay | < 10 | - | [8] |
| Compound 19 | Novel scaffold from virtual screen | P2Y₁₄R | cAMP Assay | < 10 | - | [8] |
| PPTN | Naphthoic acid derivative | P2Y₁₄R | Functional Assay | 0.4 | - | [10] |
Note on Ligand Efficiency (LE): LE is a metric used to evaluate the binding efficiency of a compound in relation to its size. It is calculated as the binding energy per heavy atom.[11][12][13][14][15] While not always reported, it is a crucial parameter in FBDD for prioritizing fragments for optimization.
Experimental Protocols
This section provides detailed methodologies for key experiments in a fragment-based drug discovery workflow.
Fragment Library Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[16][17] It is well-suited for primary screening of fragment libraries.[18][19][20]
Objective: To identify fragments that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Fragment library containing this compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer, typically at a concentration of 100-500 µM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Identify fragments that show a concentration-dependent binding response.
-
Determine the binding affinity (K_D) for the confirmed hits by titrating a range of fragment concentrations.
-
Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for identifying and characterizing weak protein-ligand interactions.[21][22][23][24][25]
Objective: To confirm the binding of fragment hits identified from the primary screen.
Materials:
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
-
Target protein
-
Fragment hit (e.g., this compound)
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein in the deuterated buffer at a concentration of 10-50 µM.
-
Prepare a stock solution of the fragment in the same buffer.
-
Add the fragment to the protein solution to a final concentration of 100-1000 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the protein-fragment mixture.
-
Set up the STD experiment with selective saturation of the protein resonances (on-resonance) and a control experiment with off-resonance saturation.
-
The saturation is typically applied for 1-2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein.
-
The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-guided drug design.[26][27][28]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
Fragment hit solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Protocol:
-
Crystal Soaking:
-
Prepare a solution of the fragment at a concentration several times its K_D in a cryoprotectant-compatible buffer.
-
Transfer a protein crystal into the fragment solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Mount the cryo-cooled crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement and refinement software.
-
-
Analysis:
-
Analyze the electron density map to confirm the presence and binding mode of the fragment in the protein's active site.
-
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[29][30][31][32][33]
Objective: To accurately determine the thermodynamic parameters of the protein-fragment interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
Fragment hit
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the protein and dissolve the fragment in the same buffer to minimize heat of dilution effects.
-
Degas both the protein and fragment solutions.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature and stirring speed.
-
Perform a series of small injections of the fragment solution into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the K_D, ΔH, and stoichiometry of the interaction.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK_A).
-
Visualizations
P2Y₁₄ Receptor Signaling Pathway
General Experimental Workflow for Fragment-Based Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 8. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 12. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. scispace.com [scispace.com]
- 15. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 22. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 24. ichorlifesciences.com [ichorlifesciences.com]
- 25. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. Study low-affinity fragments of ligands by ITC | Malvern Panalytical [malvernpanalytical.com]
- 31. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 32. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Methylamino)sulphonyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-[(Methylamino)sulphonyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound involves a two-step process. The first step is the chlorosulfonation of benzoic acid to produce 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with methylamine to yield the final product.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Impurities can arise from both stages of the synthesis. These can include unreacted starting materials, byproducts from side reactions, and degradation products. A summary of common impurities is provided in the table below.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the chlorosulfonation and the subsequent amination reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and petroleum ether. For HPLC, a reversed-phase column with a buffered aqueous-organic mobile phase is typically used.
Q4: What are the recommended purification methods for the final product?
A4: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include aqueous ethanol or acetic acid. If significant amounts of acidic impurities are present, washing the crude product with a dilute basic solution followed by acidification and recrystallization can be effective. Column chromatography can also be employed for small-scale purification, though it is less practical for larger quantities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 3-(Chlorosulfonyl)benzoic acid in the First Step
-
Symptom: After quenching the reaction of benzoic acid with chlorosulfonic acid, a lower than expected amount of the desired 3-(chlorosulfonyl)benzoic acid is isolated.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure a sufficient excess of chlorosulfonic acid is used and that the reaction is stirred for the recommended time at the appropriate temperature. |
| Hydrolysis of the Product | The work-up procedure should be performed promptly and at a low temperature (e.g., using ice-cold water) to minimize the hydrolysis of the sulfonyl chloride back to the sulfonic acid. |
| Suboptimal Reaction Temperature | The temperature of the chlorosulfonation reaction is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products. Maintain the temperature within the recommended range. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC of the Final Product
-
Symptom: Analysis of the crude this compound shows the presence of significant impurities.
-
Possible Causes & Solutions:
| Impurity Detected | Likely Source | Recommended Action |
| Benzoic Acid | Incomplete chlorosulfonation in the first step. | Optimize the chlorosulfonation reaction conditions (time, temperature, reagent ratio). Purify the 3-(chlorosulfonyl)benzoic acid intermediate before proceeding to the next step. |
| 3-(Chlorosulfonyl)benzoic acid | Incomplete reaction with methylamine. | Ensure at least two equivalents of methylamine are used to react with the sulfonyl chloride and neutralize the HCl byproduct. Consider extending the reaction time or slightly increasing the temperature. |
| 3-Sulfobenzoic acid | Hydrolysis of 3-(chlorosulfonyl)benzoic acid during work-up or storage. | Perform the work-up of the first step quickly and under cold conditions. Use the 3-(chlorosulfonyl)benzoic acid intermediate immediately or store it under anhydrous conditions. |
| Isomeric Impurities | Formation of 2- and 4-chlorosulfonylbenzoic acid during the first step. | Maintain a controlled reaction temperature during chlorosulfonation to favor the formation of the meta-isomer. Purification of the intermediate or final product by recrystallization may be necessary. |
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Detection Method | Removal Method |
| Benzoic Acid | C₆H₅COOH | Unreacted starting material | HPLC, TLC | Recrystallization of the intermediate or final product. |
| 3-(Chlorosulfonyl)benzoic acid | ClSO₂C₆H₄COOH | Unreacted intermediate | HPLC, TLC | Ensure complete reaction with methylamine; can be removed by washing with a nucleophilic scavenger, followed by recrystallization. |
| 3-Sulfobenzoic acid | HO₃SC₆H₄COOH | Hydrolysis of 3-(chlorosulfonyl)benzoic acid | HPLC | Recrystallization. |
| 2- and 4-Isomers | ClSO₂C₆H₄COOH | Side reaction during chlorosulfonation | HPLC, ¹H NMR | Fractional recrystallization of the intermediate or final product. |
| N,N-Dimethylbenzenesulfonamide derivative | (CH₃)₂NSO₂C₆H₄COOH | Impurity in methylamine (dimethylamine) | HPLC-MS | Use high-purity methylamine; purification by chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add benzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (approximately 5-6 equivalents) at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-(chlorosulfonyl)benzoic acid.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (at least 2.2 equivalents) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mandatory Visualization
troubleshooting low yield in the synthesis of 3-(methylsulfamoyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(methylsulfamoyl)benzoic acid.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of 3-(methylsulfamoyl)benzoic acid, primarily focusing on the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine.
Q1: What is the most common synthetic route for 3-(methylsulfamoyl)benzoic acid and what are the critical steps?
A1: The most prevalent and direct method is the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine. This is a nucleophilic acyl substitution reaction at the sulfonyl chloride functional group.
The overall reaction is as follows:
3-(chlorosulfonyl)benzoic acid + 2 CH₃NH₂ → 3-(methylsulfamoyl)benzoic acid + CH₃NH₃Cl
Critical steps include controlling the reaction temperature, ensuring the quality of the starting materials, and optimizing the purification process.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. The most common issues are summarized in the table below, along with recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or gently warm the reaction mixture (monitor for side reactions).- Ensure adequate mixing to facilitate contact between reactants. |
| Hydrolysis of the starting material. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Sub-optimal stoichiometry. | - Use a slight excess of methylamine (e.g., 2.2-2.5 equivalents) to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct. | |
| Formation of side products. | - Control the reaction temperature; excessive heat can lead to degradation or side reactions.- Ensure the purity of the starting 3-(chlorosulfonyl)benzoic acid. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | - Optimize the reaction conditions to drive the reaction to completion.- Use an appropriate purification method, such as recrystallization from a suitable solvent system (e.g., water/ethanol). |
| Formation of N-methyl-3-(methylsulfamoyl)benzamide. | - This can occur if the reaction conditions are harsh enough to promote amide formation. Use milder conditions and avoid excessive heating. | |
| Presence of polymeric byproducts. | - Can result from intermolecular reactions. Maintain appropriate dilution and controlled addition of reagents. |
Q3: How can I be sure my starting material, 3-(chlorosulfonyl)benzoic acid, is of good quality?
A3: The quality of your starting material is crucial. 3-(Chlorosulfonyl)benzoic acid is susceptible to hydrolysis. The presence of moisture will convert it back to 3-sulfobenzoic acid, which will not react with methylamine under these conditions.
-
Appearance: The starting material should be a white to off-white solid. Discoloration may indicate degradation.
-
Solubility: It should be soluble in appropriate organic solvents.
-
Analytical Characterization: If in doubt, obtain an analytical spectrum (e.g., ¹H NMR) to confirm its identity and purity before use.
Q4: What is the optimal temperature and reaction time for the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine?
A4: The reaction is typically carried out at a low temperature initially to control the exothermic reaction between the sulfonyl chloride and the amine. A common approach is to add the methylamine solution to the sulfonyl chloride solution at 0-5 °C. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Q5: What are the potential side reactions that could lower my yield?
A5: Several side reactions can compete with the desired formation of 3-(methylsulfamoyl)benzoic acid:
-
Hydrolysis of 3-(chlorosulfonyl)benzoic acid: If water is present, the starting material can hydrolyze back to 3-sulfobenzoic acid.
-
Formation of a diamide: While less likely under controlled conditions, it's possible for a second molecule of methylamine to react with the carboxylic acid group to form an amide, especially at elevated temperatures.
-
Reaction with solvent: If a nucleophilic solvent is used, it may compete with methylamine in reacting with the sulfonyl chloride.
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylsulfamoyl)benzoic Acid
This protocol provides a general procedure for the synthesis of 3-(methylsulfamoyl)benzoic acid from 3-(chlorosulfonyl)benzoic acid and methylamine.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of methylamine (2.2 eq) to the cooled solution of 3-(chlorosulfonyl)benzoic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x volume).
-
Collect the precipitated solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(methylsulfamoyl)benzoic acid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 3-(methylsulfamoyl)benzoic acid in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of 3-(methylsulfamoyl)benzoic acid.
Caption: Troubleshooting logic for low yield in the synthesis.
optimizing reaction temperature for the synthesis of 3-[(Methylamino)sulphonyl]benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of 3-[(Methylamino)sulphonyl]benzoic acid, with a focus on optimizing the reaction temperature for the final sulfonamide formation step.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and reliable method is a two-step process. First, benzoic acid is subjected to chlorosulfonylation, typically using chlorosulfonic acid, to produce the key intermediate, 3-(chlorosulfonyl)benzoic acid.[1] This intermediate is then reacted with methylamine in the presence of a base to yield the final product, this compound. This reaction is a classic nucleophilic substitution on the sulfonyl chloride.[2][3]
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
A2: Temperature is a critical parameter because it directly influences both the reaction rate and the formation of impurities. While higher temperatures can accelerate the reaction, they can also promote undesirable side reactions. These include hydrolysis of the highly reactive 3-(chlorosulfonyl)benzoic acid intermediate and potential di-sulfonylation of the methylamine.[4] Therefore, optimizing the temperature is essential to achieve a high yield of the desired product with good purity in a reasonable timeframe.
Q3: What are the primary side products to be aware of during the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine?
A3: The main potential side products are:
-
3-Sulfobenzoic acid: This forms if the 3-(chlorosulfonyl)benzoic acid intermediate reacts with trace amounts of water in the reaction mixture instead of with the methylamine.[4] This is a common issue as sulfonyl chlorides are sensitive to moisture.
-
N-methyl-N-[(3-carboxyphenyl)sulfonyl]methanesulfonamide (Di-sulfonated product): Since methylamine is a primary amine, the initial product still has an N-H bond. Under harsh conditions or with an excess of the sulfonyl chloride, this can react with a second molecule of 3-(chlorosulfonyl)benzoic acid.[4]
-
Unreacted 3-(chlorosulfonyl)benzoic acid: Incomplete reaction due to low temperature or insufficient reaction time will leave this starting material in your crude product.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material (3-(chlorosulfonyl)benzoic acid). For more detailed analysis of the product mixture and to assess purity, High-Performance Liquid Chromatography (HPLC) is recommended. To confirm the structure of the final product and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used.
Experimental Protocol: Synthesis of this compound
This protocol details the second step of the synthesis: the reaction of 3-(chlorosulfonyl)benzoic acid with methylamine. The optimization of this step is crucial for overall success.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine or Pyridine)
-
Hydrochloric Acid (e.g., 1 M solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-(chlorosulfonyl)benzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C, 25 °C, or 50 °C) using an appropriate bath (ice-water, water bath, or heating mantle).
-
Addition of Amine and Base: In a separate flask, mix methylamine (1.1 equivalents) and the base (1.2 equivalents). Add this mixture dropwise to the stirred solution of 3-(chlorosulfonyl)benzoic acid over 15-30 minutes, ensuring the internal temperature remains constant.
-
Reaction: Stir the reaction mixture at the set temperature. Monitor the reaction's progress by TLC until the starting sulfonyl chloride is completely consumed.
-
Workup: Once the reaction is complete, quench it by adding water. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes representative results from experiments conducted to optimize the reaction temperature.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Key Observations |
| 0 | 20 | 75 | 98 | Slow reaction rate, but very clean product with minimal byproducts. |
| 25 (Room Temp.) | 4 | 92 | 96 | Optimal balance of reaction time, yield, and purity. Minor impurity of 3-sulfobenzoic acid observed. |
| 50 | 1 | 88 | 85 | Fast reaction, but lower yield and purity due to increased formation of 3-sulfobenzoic acid and traces of the di-sulfonated product. |
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive 3-(chlorosulfonyl)benzoic acid (hydrolyzed).2. Reaction temperature is too low.3. Insufficient base to neutralize HCl byproduct. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[4]2. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature).3. Ensure at least one equivalent of base is used. |
| Significant Amount of 3-Sulfobenzoic Acid Impurity | 1. Presence of water in the reaction.2. Using a non-anhydrous solvent or wet glassware. | 1. Dry all solvents and glassware thoroughly before use. Run the reaction under an inert, dry atmosphere (N₂ or Ar).[4] |
| Presence of Di-sulfonated Byproduct | 1. High reaction temperature.2. Using a significant excess of sulfonyl chloride.3. Prolonged reaction time after consumption of methylamine. | 1. Perform the reaction at a lower temperature (0 °C to 25 °C is recommended).[4]2. Use a slight excess of methylamine relative to the sulfonyl chloride.3. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Product is Difficult to Purify | 1. Multiple side products present due to non-optimal conditions.2. Product is an oil instead of a solid. | 1. Re-run the reaction at the optimized temperature (25 °C) to minimize impurities.2. Attempt purification via column chromatography. If the product is intended to be a solid, try different recrystallization solvents or trituration. |
Visualizations
Caption: Workflow for optimizing reaction temperature.
This guide is intended to assist trained chemists. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.
References
side reactions to avoid during the synthesis of 3-sulfonamido benzoic acid derivatives
Technical Support Center: Synthesis of 3-Sulfonamido Benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-sulfonamido benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-sulfonamido benzoic acid derivatives?
A1: The most common synthetic route involves a multi-step process that includes the protection of the carboxylic acid group of 3-aminobenzoic acid, followed by the sulfonylation of the amino group (a Hinsberg reaction), and concluding with the deprotection of the carboxylic acid. This modular approach allows for the synthesis of a diverse library of derivatives.
Q2: Why is it necessary to protect the carboxylic acid group of 3-aminobenzoic acid before sulfonylation?
A2: The carboxylic acid group is protected to prevent it from reacting with the sulfonyl chloride or the base used in the sulfonylation step. Protection, typically by converting it to an ester, ensures that the amino group is the sole nucleophile available to react with the sulfonyl chloride, thus preventing the formation of unwanted byproducts.
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: The most prevalent side reactions include:
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Di-sulfonylation: The secondary amine formed after the initial sulfonylation can react with another molecule of sulfonyl chloride.
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Polymerization: Under certain conditions, the unprotected 3-aminobenzoic acid can undergo polymerization.
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Hydrolysis of the sulfonamide bond: The newly formed sulfonamide bond can be susceptible to hydrolysis, particularly during acidic or basic workup conditions.
-
Incomplete reactions: Both the protection and deprotection steps can be incomplete, leading to a mixture of starting materials and products.
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Ring sulfonation: Under strongly acidic conditions, sulfonation of the aromatic ring can occur as a side reaction.
Q4: How can I purify the final 3-sulfonamido benzoic acid derivative?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and depends on the polarity of the specific derivative and the impurities present. Due to the presence of both a carboxylic acid and a sulfonamide group, the final products can be quite polar, which may necessitate the use of polar solvent systems for chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-sulfonamido benzoic acid derivatives, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Incomplete Esterification (Protection Step) | - Increase reaction time or temperature. - Ensure the alcohol is anhydrous and use a sufficient excess. - Use a Dean-Stark apparatus to remove water as it forms. |
| Incomplete Sulfonylation (Hinsberg Reaction) | - Ensure the amine is fully dissolved before adding the sulfonyl chloride. - Use a slight excess of the sulfonyl chloride (1.1-1.2 equivalents). - Ensure the base used (e.g., pyridine, triethylamine) is anhydrous and in sufficient quantity (at least 2 equivalents). |
| Incomplete Saponification (Deprotection Step) | - Increase the amount of base (e.g., LiOH, NaOH) to 2-3 equivalents. - Extend the reaction time and monitor closely by TLC. - Ensure adequate mixing of the biphasic system if applicable. |
| Product Loss During Workup | - Minimize the volume of aqueous washes. - Ensure the pH is adjusted correctly to precipitate the product fully. - Back-extract the aqueous layers with an appropriate organic solvent. |
| Hydrolysis of the Sulfonamide Bond | - Avoid prolonged exposure to strong acidic or basic conditions during workup. - Maintain a controlled temperature during workup and purification. |
Issue 2: Presence of Multiple Spots on TLC/Impure Product
| Probable Cause | Recommended Solution |
| Unreacted 3-Aminobenzoic Acid Ester | - The sulfonylation reaction did not go to completion. Optimize reaction conditions as described above. - Purify the crude product using column chromatography to separate the unreacted ester. |
| Di-sulfonylation Byproduct | - Add the sulfonyl chloride dropwise at a low temperature (0 °C) to control the reaction rate. - Avoid a large excess of the sulfonyl chloride. |
| Polymerization of Starting Material | - Ensure the amino group of the 3-aminobenzoic acid is appropriately protected before subsequent steps. - Control the reaction temperature to avoid conditions that favor polymerization. |
| Hydrolyzed Sulfonamide | - Use milder conditions for the deprotection step. - Carefully control the pH and temperature during the workup. |
Quantitative Data on Reaction Outcomes
The following table provides illustrative data on how reaction conditions can impact the yield and purity of a representative 3-sulfonamido benzoic acid derivative. Note: These values are examples to demonstrate trends and may not represent all possible outcomes.
| Reaction Step | Parameter Varied | Condition A | Yield/Purity A | Condition B | Yield/Purity B | Side Product Observed |
| Sulfonylation | Temperature | 0 °C | 85% Yield, 95% Purity | Room Temp. | 70% Yield, 80% Purity | Di-sulfonylation |
| Sulfonylation | Sulfonyl Chloride (equiv.) | 1.1 | 88% Yield, 97% Purity | 2.0 | 65% Yield, 75% Purity | Di-sulfonylation |
| Saponification | Base (equiv. LiOH) | 1.5 | 75% Yield, 85% Purity | 3.0 | 95% Yield, 98% Purity | Unreacted Ester |
| Saponification | Reaction Time | 2 hours | 60% Yield, 70% Purity | 6 hours | 92% Yield, 96% Purity | Unreacted Ester |
Experimental Protocols
Protocol 1: Esterification of 3-Aminobenzoic Acid (Protection)
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Materials: 3-Aminobenzoic acid, anhydrous methanol, concentrated sulfuric acid.
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Procedure: a. To a round-bottom flask, add 3-aminobenzoic acid (1.0 equiv.) and anhydrous methanol (approx. 10 mL per gram of starting material). b. Stir the mixture to dissolve the solid. c. Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1 equiv.) dropwise with continuous stirring. d. Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). e. After the reaction is complete, allow the mixture to cool to room temperature. f. Pour the cooled reaction mixture into a beaker containing ice water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 3-aminobenzoate.
Protocol 2: Sulfonylation of Methyl 3-Aminobenzoate (Hinsberg Reaction)
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Materials: Methyl 3-aminobenzoate, desired sulfonyl chloride (e.g., benzenesulfonyl chloride), pyridine, anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve methyl 3-aminobenzoate (1.0 equiv.) in anhydrous DCM in a round-bottom flask and add pyridine (2.0 equiv.). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add the sulfonyl chloride (1.1 equiv.) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC. e. Upon completion, dilute the reaction mixture with DCM. f. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Saponification of the Ester (Deprotection)
-
Materials: The sulfonamide ester from Protocol 2, lithium hydroxide (LiOH), tetrahydrofuran (THF), deionized water.
-
Procedure: a. Dissolve the sulfonamide ester (1.0 equiv.) in a THF/Water (3:1) mixture in a round-bottom flask. b. Add LiOH (2.0-3.0 equiv.) and stir the mixture at room temperature for 2-6 hours, or until TLC indicates complete consumption of the starting material. c. Remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify with 1 M HCl to a pH of ~2. e. Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry to yield the final 3-sulfonamido benzoic acid derivative.
Visualizations
Caption: General synthetic workflow for 3-sulfonamido benzoic acid derivatives.
Caption: Troubleshooting logic for identifying sources of side reactions.
how to remove unreacted starting materials from 3-[(Methylamino)sulphonyl]benzoic acid
Technical Support Center: Purification of 3-[(Methylamino)sulphonyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on the common synthetic route, the most likely impurities are:
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Unreacted 3-(chlorosulfonyl)benzoic acid: The electrophilic starting material.
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Excess methylamine: The nucleophilic starting material.
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3-Sulfobenzoic acid: Formed from the hydrolysis of 3-(chlorosulfonyl)benzoic acid if moisture is present during the reaction or work-up.
Q2: My crude product is an oil/gummy solid and won't crystallize. What should I do?
A2: This often indicates the presence of impurities that are inhibiting crystallization. A primary troubleshooting step is to perform an acid-base work-up to remove acidic and basic impurities. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove residual methylamine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted 3-(chlorosulfonyl)benzoic acid and 3-sulfobenzoic acid.
Q3: What is the best solvent for recrystallizing this compound?
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
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Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual starting materials or by-products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
Troubleshooting Guides
This section provides structured guidance for overcoming common purification challenges.
Problem 1: Presence of Unreacted Starting Materials
Symptoms:
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Additional spots on TLC corresponding to starting materials.
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Broad melting point range.
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Characteristic peaks of starting materials in NMR spectra.
Solutions:
| Purification Method | Target Impurity | Principle | Suitability & Remarks |
| Aqueous Acid Wash | Methylamine | Converts the basic amine into its water-soluble hydrochloride salt, which is then removed in the aqueous phase. | Highly effective for removing residual methylamine. Perform during the initial work-up. |
| Aqueous Base Wash | 3-(chlorosulfonyl)benzoic acid, 3-Sulfobenzoic acid | Converts the acidic starting material and by-product into their water-soluble carboxylate/sulfonate salts. | Highly effective. The sulfonyl chloride will also hydrolyze to the sulfonic acid under basic conditions, which is then extracted. |
| Recrystallization | 3-(chlorosulfonyl)benzoic acid | Exploits differences in solubility between the product and the starting material in a chosen solvent system. | Good for removing less polar impurities. The choice of solvent is critical. |
| Column Chromatography | All starting materials and by-products | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | Can provide very high purity but is more time-consuming and requires more solvent than other methods. |
Problem 2: Product is Contaminated with 3-Sulfobenzoic Acid
Symptoms:
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Product may be more water-soluble than expected.
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Difficulty in achieving a sharp melting point.
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Presence of characteristic aromatic peaks of the sulfonic acid in the NMR spectrum.
Solutions:
| Purification Method | Principle | Suitability & Remarks |
| Aqueous Base Wash | As described above, the basic wash will deprotonate the carboxylic and sulfonic acid groups of the impurity, rendering it highly water-soluble. | This is the most effective and straightforward method for removing this impurity. |
| Recrystallization | 3-Sulfobenzoic acid is generally very soluble in water and polar solvents.[2] A carefully chosen recrystallization solvent can leave the sulfonic acid impurity in the mother liquor. | Less efficient than a base wash but can be effective if the impurity level is low. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Starting Materials
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
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Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram of crude material). This will remove any unreacted methylamine.
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Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL per gram of crude material). This will remove unreacted 3-(chlorosulfonyl)benzoic acid and any 3-sulfobenzoic acid.
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Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization from Aqueous Ethanol
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Dissolution: Place the crude product obtained from the acid-base extraction in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Addition of Water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
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Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for recrystallization from aqueous ethanol.
References
Technical Support Center: Improving the Solubility of 3-[(Methylamino)sulphonyl]benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(Methylamino)sulphonyl]benzoic acid. The information is designed to help overcome solubility challenges encountered during biological assays.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous assay buffer.
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Initial Check: Ensure you are using a high-purity grade of the compound. Impurities can sometimes affect solubility. The compound should be a beige solid.[1][2]
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Precipitation upon Dilution: If the compound precipitates when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, this is a common issue for poorly soluble compounds.[3][4] The final concentration of the organic solvent should be kept low (typically less than 1%) to avoid toxicity or artifacts in biological assays.[5][6]
Issue: The compound dissolves initially but then crashes out of solution over time.
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Metastable Solution: You may have created a supersaturated, metastable solution. This can happen if the initial dissolution is forced (e.g., by heating) and the compound precipitates out as it equilibrates at room temperature.
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Buffer Interactions: Components of your buffer system could be interacting with the compound to reduce its solubility. Consider simplifying the buffer composition if possible.[3]
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Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces like microplates and pipette tips. Using low-adhesion plastics or glass labware may help mitigate this.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that affect its solubility?
This compound (CAS: 35623-11-1, Molecular Formula: C₈H₉NO₄S, Molecular Weight: 215.23 g/mol ) has two key functional groups that dictate its solubility: a carboxylic acid and a sulfonamide.[1][7]
-
Carboxylic Acid Group: This group is acidic. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is more polar and thus more water-soluble. The pKa of the carboxylic acid group is estimated to be around 3.5-4.2, similar to benzoic acid.[8][9][10]
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Sulfonamide Group: The proton on the sulfonamide nitrogen is also weakly acidic. At higher pH values (typically above 9-10), this group can also deprotonate, further increasing the compound's polarity and solubility.[11][12]
The presence of both acidic groups means that the compound's solubility is highly dependent on the pH of the solution.[3] In its unionized form, at acidic pH, the molecule is more hydrophobic and less soluble in water.[3]
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[3][13] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[13][14] Ethanol can also be used, but the achievable concentration may be lower than in DMSO.[15]
Q3: How can I improve the aqueous solubility of this compound for my biological assay?
Several methods can be employed. The most common and often simplest to implement are pH adjustment and the use of co-solvents. Other techniques include the use of cyclodextrins.[16][17][18]
-
pH Adjustment: Increasing the pH of your aqueous buffer will deprotonate the carboxylic acid and sulfonamide groups, making the compound more soluble. For most biological assays conducted at a neutral pH (around 7.4), the carboxylic acid will be mostly in its ionized, more soluble form.
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Co-solvents: Using a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final assay buffer can help to increase the solubility of hydrophobic compounds.[19]
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Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, like your compound, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[1][4][20]
Q4: What concentration of DMSO is acceptable in a cell-based assay?
For most cell-based assays, the final concentration of DMSO should be kept below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[5][6] It is crucial to always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Data Presentation
The following tables provide estimated solubility data for this compound based on its chemical structure and the properties of similar compounds. Note: These are not experimentally determined values for this specific compound and should be used as a guideline.
Table 1: Estimated Solubility in Common Solvents at Room Temperature
| Solvent | Estimated Solubility (mg/mL) | Rationale |
| Water (unbuffered) | < 0.1 | Low solubility is expected due to the hydrophobic benzene ring and the protonated state of the acidic groups at neutral pH. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.1 - 1.0 | Increased solubility compared to unbuffered water due to the partial deprotonation of the carboxylic acid group at this pH. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility is expected in this strong polar aprotic solvent.[14][21] |
| Ethanol | 1 - 10 | Moderate solubility is anticipated.[15][22] |
Table 2: Estimated pH-Dependent Aqueous Solubility
| pH | Estimated Solubility | Rationale |
| 3.0 | Very Low | The compound is fully protonated and at its least polar, leading to minimal aqueous solubility.[3] |
| 7.4 | Low to Moderate | The carboxylic acid group is mostly deprotonated, increasing polarity and solubility.[3] |
| 9.0 | Moderate to High | The carboxylic acid is fully deprotonated, and the sulfonamide group may begin to deprotonate, further enhancing solubility.[11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh out the desired amount of this compound powder accurately.
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Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but allow the solution to return to room temperature before use.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of pH-Dependent Solubility
This protocol helps to experimentally determine the optimal pH for solubilizing your compound.[3][19]
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Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
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Add an excess amount of this compound to a known volume of each buffer in separate tubes.
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Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) with a standard curve.
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Plot the measured solubility as a function of pH.
Protocol 3: Using Co-solvents for Improved Solubility
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Prepare your assay buffer.
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Prepare a series of assay buffers containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol or PEG 400).
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Prepare a high-concentration stock solution of your compound in DMSO.
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Add the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of your compound.
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Visually inspect for any precipitation immediately and after a 2-hour incubation at the assay temperature.
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The lowest concentration of the co-solvent that maintains a clear solution is the most suitable.
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Crucially, run parallel vehicle controls to ensure the chosen co-solvent concentration does not adversely affect your biological assay (e.g., cell viability, enzyme activity).
Visualizations
Caption: A workflow for troubleshooting solubility problems.
Caption: Experimental workflow for determining pH-dependent solubility.
Caption: A logical workflow for using the co-solvent method.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(Methylsulphamoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scribd.com [scribd.com]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. global.oup.com [global.oup.com]
- 10. 3-(METHYLSULFONYL)BENZOIC ACID | 5345-27-7 [amp.chemicalbook.com]
- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. oatext.com [oatext.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-[(Methylamino)sulphonyl]benzoic acid
Welcome to the technical support center for the purification of 3-[(Methylamino)sulphonyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent work-up procedures. Based on a typical synthesis starting from 3-(chlorosulfonyl)benzoic acid and methylamine, potential impurities include:
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Unreacted 3-(chlorosulfonyl)benzoic acid: The starting material may not have fully reacted.
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3-Sulfobenzoic acid: Hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid, can lead to the formation of the corresponding sulfonic acid.
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Inorganic salts: Salts such as methylammonium chloride can form as a byproduct of the reaction and from neutralization steps.
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Over-methylated byproducts: Although less common, reaction at the carboxylic acid group under certain conditions could lead to ester formation.
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Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: What is the best purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1][2] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[3][1][2] For compounds with acidic protons like this one, aqueous solutions with adjusted pH or polar organic solvents are often good starting points. High-Performance Liquid Chromatography (HPLC) can be used for analysis of purity and for purification of smaller quantities.
Q3: Which solvents are recommended for the recrystallization of this compound?
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the main compound and detecting impurities.[9][10][11][12]
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Melting Point Analysis: A sharp melting point range close to the literature value (211-213 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any organic impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and to monitor the progress of the purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. The cooling rate is too fast. 3. The presence of significant impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease saturation. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step, such as a wash with a solvent in which the impurities are more soluble. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is too pure and lacks nucleation sites. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. 3. Add a seed crystal of pure this compound.[4] |
| Poor recovery of the purified compound. | 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently to maximize crystal formation. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. After the first crop of crystals is collected, the mother liquor can be concentrated to obtain a second crop. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. |
| The purified crystals are colored. | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Purity Analysis Issues (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks. | 1. The column is overloaded. 2. The mobile phase is not optimal. 3. The column is degrading. | 1. Reduce the injection volume or the concentration of the sample. 2. Adjust the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). 3. Replace the column with a new one. |
| Poor peak resolution. | 1. The mobile phase composition is not optimized for the separation. 2. The flow rate is too high. | 1. Modify the gradient or isocratic composition of the mobile phase. 2. Reduce the flow rate. |
| Ghost peaks appear in the chromatogram. | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase. Flush the injector and column. 2. Run a blank injection after a concentrated sample to check for carryover. Implement a needle wash step in the autosampler method. |
Experimental Protocols
Recrystallization of this compound
This is a general protocol that may require optimization based on the purity of the crude material.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water (or an ethanol/water mixture) and heat the mixture with stirring until the solid completely dissolves.[13][4] If using a solvent mixture, start with the solvent in which the compound is more soluble and add the other solvent dropwise until cloudiness appears, then add a few drops of the first solvent to redissolve.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[4] To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
Experimental Workflow for Purification
Caption: An overview of the purification and analysis workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. thaiscience.info [thaiscience.info]
- 11. journals.ust.edu [journals.ust.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
preventing decomposition of 3-[(Methylamino)sulphonyl]benzoic acid during storage
Welcome to the Technical Support Center for 3-[(Methylamino)sulphonyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to prevent decomposition.
Troubleshooting Guide
Unexpected observations during the handling or use of this compound may indicate decomposition. This guide provides insights into potential issues, their causes, and recommended actions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible Change in Appearance (e.g., discoloration, clumping) | 1. Exposure to Light: Photodegradation can lead to the formation of colored impurities. 2. Moisture Absorption: The compound may be hygroscopic, leading to clumping and potential hydrolysis. 3. Reaction with Contaminants: Contamination from improper handling or storage can cause reactions. | 1. Immediately transfer the compound to an amber or opaque container and store it in a dark place. 2. Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. 3. Review handling procedures. Use clean, dedicated spatulas and weighing boats. |
| Inconsistent Experimental Results | 1. Decomposition: The active concentration of the compound may have decreased due to degradation. 2. Presence of Impurities: Degradation products can interfere with assays or reactions. | 1. Re-test the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). 2. If decomposition is confirmed, discard the batch according to institutional guidelines and use a fresh, properly stored sample. 3. Consider purification of the compound if a new batch is not readily available, though this is not ideal. |
| Noticeable Odor | 1. Formation of Volatile Decomposition Products: Breakdown of the sulphonyl or benzoic acid moieties can release volatile compounds. Potential decomposition products include sulfur oxides and nitrogen oxides.[1] | 1. Handle the compound in a well-ventilated area or a fume hood. 2. Assess the extent of decomposition. If a strong odor is present, it is a significant indicator of degradation, and the batch should be disposed of. |
| Pressure Buildup in Container | 1. Gas Formation: Decomposition at elevated temperatures can lead to the formation of gases such as CO, CO₂, SO₂, and NOx.[1][2] | 1. CAUTION: Do not open a container with visible pressure buildup. 2. Cool the container to reduce internal pressure. 3. Carefully vent the container in a fume hood using appropriate personal protective equipment (PPE). 4. Evaluate storage conditions; move to a cooler environment. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][3][4] Room temperature is generally acceptable, but for extended storage, refrigeration (2-8 °C) in a desiccated environment is recommended.[5][6]
Q2: What materials should be avoided for storing this compound?
A2: Avoid storing this compound with strong oxidizing agents, as these are incompatible and can lead to vigorous reactions.[1] Also, ensure storage containers are made of non-reactive materials like glass or a suitable chemically resistant polymer.
Q3: How can I tell if my sample of this compound has started to decompose?
A3: Signs of decomposition include a change in color (e.g., yellowing), a change in physical form (e.g., from a fine powder to clumps), the emission of a noticeable odor, or inconsistent results in your experiments.
Q4: What are the likely decomposition pathways for this compound?
A4: While specific studies on this compound are limited, related benzoic acid derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[7] The sulphonylamino group could also be susceptible to hydrolysis under humid conditions.
Q5: Is it necessary to store this compound under an inert atmosphere?
A5: For routine laboratory use and short-term storage, storage under an inert atmosphere (e.g., argon or nitrogen) is not typically required, provided the compound is kept in a tightly sealed container to exclude moisture and air. For long-term archival storage, an inert atmosphere can provide additional protection against oxidative degradation.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
1. Sample Preparation:
- Weigh 10-20 mg of this compound into several individual, appropriate containers (e.g., amber glass vials).
- Prepare a sufficient number of samples for each storage condition and time point.
- Seal the containers tightly.
2. Storage Conditions:
- Control: Store one set of samples at the recommended long-term storage condition (e.g., 2-8 °C in a desiccator).
- Elevated Temperature: Store sets of samples at elevated temperatures (e.g., 40 °C and 60 °C) in controlled temperature chambers.
- High Humidity: Store one set of samples at room temperature in a chamber with high relative humidity (e.g., 75% RH).
- Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber) at room temperature.
3. Time Points:
- Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
4. Analysis:
- At each time point, remove one sample from each storage condition.
- Allow the sample to equilibrate to room temperature before opening.
- Visually inspect the sample for any changes in appearance.
- Prepare a solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Analyze the sample for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Characterize any significant degradation products using techniques like Mass Spectrometry (MS).
5. Data Evaluation:
- Calculate the percentage of the parent compound remaining at each time point for each condition.
- Determine the rate of decomposition under each stress condition.
- Identify and quantify any major degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. iltusa.com [iltusa.com]
- 4. Questions About Chemical Storage? Read our FAQs [safetystoragesystems.co.uk]
- 5. Chemical Safety FAQs | Yale Environmental Health & Safety [ehs.yale.edu]
- 6. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of P2Y14 receptor antagonists
Welcome to the technical support center for the synthesis of P2Y14 receptor antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of P2Y14 receptor antagonists, and what are their general structural features?
A1: Several classes of P2Y14 receptor antagonists have been developed. The most prominent include:
-
Naphthalene derivatives: A well-known example is 4-((4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN), which is a potent and selective antagonist.[1][2] These compounds are characterized by a rigid naphthalene scaffold.
-
N-acyl tryptophan derivatives: These antagonists were designed to eliminate the zwitterionic character found in earlier compounds, thereby improving solubility and bioavailability.[3][4]
-
Pyrimidine-based non-nucleotide antagonists: High-throughput screening has identified dihydropyridopyrimidine cores as another class of P2Y14 receptor antagonists.[5]
-
3-amide-5-aryl benzoic acid derivatives: This class of antagonists has shown potent activity and improved pharmacokinetic properties.[6]
Q2: What are the main challenges associated with the synthesis and development of P2Y14 receptor antagonists?
A2: Researchers often face the following challenges:
-
Poor aqueous solubility and low oral bioavailability: Many early P2Y14 receptor antagonists, such as PPTN, are zwitterionic and highly lipophilic, which limits their solubility and in vivo application.[3][4][7]
-
Purification difficulties: The zwitterionic nature of some antagonists can make purification by standard chromatographic methods challenging.
-
Low reaction yields: As with many multi-step organic syntheses, achieving high overall yields can be difficult.
-
Side reactions: Amide coupling and other key reactions can be prone to side reactions, leading to impurities that are difficult to separate.
Q3: What is the P2Y14 receptor signaling pathway?
A3: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is typically coupled to the Gαi subunit.[1][2] Activation of the receptor by its endogenous agonists, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, particularly in immune and inflammatory responses.
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reagents for 3-[(Methylamino)sulphonyl]benzoic acid
Welcome to the technical support center for the optimization of amide coupling reactions involving 3-[(Methylamino)sulphonyl]benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal results in their synthesis projects.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my amide coupling reaction with this compound. What are the common causes?
A1: Low yields in amide coupling are a frequent challenge and can stem from several factors.[1] The most common issues include:
-
Reagent Quality and Handling: Coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are often sensitive to moisture.[1][2] Ensure all reagents and solvents are anhydrous, and handle moisture-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[1] The purity of your starting materials, both the carboxylic acid and the amine, is also critical.[2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by the coupling reagent to react with the amine.[3][4] This step can be inefficient if the wrong stoichiometry is used or if the pre-activation time is insufficient, especially with reagents like HATU.[4]
-
Side Reactions: Undesired side reactions can consume your starting materials or activated intermediates. A common side reaction with carbodiimide reagents like EDC is the formation of an unreactive N-acylurea byproduct.[2][5] Using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can help suppress this.[3]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, temperature, solvent choice, or base can significantly impact yield.[1][3] Most amide couplings are performed at 0 °C to room temperature.[1]
-
Steric Hindrance: Bulky chemical groups on either the amine or the carboxylic acid can physically block the reaction, leading to slow or incomplete coupling.[3] In such cases, more powerful coupling reagents like HATU or PyAOP may be required.[3]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and cost considerations.[3][6] Reagents are generally classified into three main categories:
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used and cost-effective.[3] EDC is particularly useful for reactions in aqueous solutions as its urea byproduct is water-soluble, simplifying purification.[7][8] However, they can lead to racemization of chiral centers and often require additives like HOBt or OxymaPure to improve efficiency and minimize side reactions.[3][9]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization.[3][5] HATU is often considered superior for difficult or sterically hindered couplings.[3] A key consideration is that these reagents can react with the amine to form an inactive guanidinium byproduct if the carboxylic acid is not sufficiently pre-activated.[4][10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are effective for coupling sterically hindered amino acids.[3] An advantage over aminium salts is that they do not react with the free amino group of the amine component.[9] PyAOP is particularly effective for coupling N-methyl amino acids.[7]
Q3: What are the best solvents and bases to use for this coupling reaction?
A3: The most common solvents for amide coupling reactions are anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] The choice of solvent depends on the solubility of your starting materials. The base used is typically a non-nucleophilic tertiary amine, with N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) being common choices.[1][11] It is crucial that the base is anhydrous and pure to avoid side reactions.[1]
Q4: I'm observing significant side products in my reaction. How can I minimize them?
A4: Minimizing side reactions requires careful optimization of your protocol.
-
N-Acylurea Formation (with Carbodiimides): This occurs when the activated O-acylisourea intermediate rearranges. Adding HOBt or OxymaPure traps the activated intermediate as a more stable active ester, preventing this rearrangement and improving yields.[2][5][8]
-
Racemization (with chiral starting materials): This is a concern, especially with carbodiimide reagents.[9] The use of additives like HOBt or HOAt, or switching to modern uronium/phosphonium reagents (e.g., HATU, PyBOP), can significantly suppress racemization.[3][5] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[3]
-
Guanidinylation of Amine (with Uronium/Aminium reagents): This side reaction can cap your amine starting material. To avoid it, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[4][12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the amide coupling process.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common amide coupling issues.
Comparison of Common Coupling Reagents
The performance of a coupling reagent is substrate-dependent, making reagent screening important when developing a new process.[13]
| Reagent Class | Examples | Advantages | Disadvantages | Additives |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; EDC byproduct is water-soluble, simplifying workup.[7][8] | Can cause racemization; risk of N-acylurea side product formation.[2][3] | HOBt, OxymaPure (highly recommended to improve efficiency and suppress side reactions).[3][8] |
| Aminium/Uronium | HATU, HBTU | High efficiency, fast reaction times, low racemization; HATU is excellent for difficult couplings.[3][5] | More expensive; can form inactive guanidinium byproducts with the amine if not pre-activated.[4][10] | Typically used with a non-nucleophilic base like DIPEA.[1] |
| Phosphonium | PyBOP, PyAOP | Very reactive, effective for hindered couplings; does not react with the free amine.[3][9] | Byproduct (HMPA with BOP) can be carcinogenic; generally more expensive.[7] | Used with a non-nucleophilic base like DIPEA.[5] |
Experimental Protocols & Methodologies
Below are general protocols for amide bond formation using common coupling reagents. These should be optimized for your specific amine substrate.
General Workflow for Amide Coupling
Caption: General experimental workflow for amide bond formation.
Protocol 1: General Procedure using HATU [1][3]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF.
-
Activation: Add HATU (1.2 equivalents) to the solution and stir for 2-5 minutes at room temperature.[1] Then, add a non-nucleophilic base like DIPEA (2.5 equivalents) to the mixture and stir for another 5 minutes.[1]
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or reverse-phase HPLC.[1]
Protocol 2: General Procedure using EDC/HOBt [8][14]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF.
-
Initiation: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC-HCl (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4] The aqueous washes remove the water-soluble urea byproduct and excess reagents.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Mechanism of EDC/HOBt Coupling
Caption: Simplified mechanism of amide formation using EDC with HOBt additive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. people.uniurb.it [people.uniurb.it]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Validation of 3-[(Methylamino)sulphonyl]benzoic acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—in the structural validation of 3-[(Methylamino)sulphonyl]benzoic acid. We present a detailed examination of the expected spectroscopic data and outline the experimental protocols for acquiring such data, offering a foundational reference for the characterization of this and similar molecular entities.
The compound this compound, with the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol , is a molecule of interest in medicinal chemistry, notably as a precursor for potent P2Y₁₄ receptor antagonists which have potential applications in treating inflammatory diseases.[1] Accurate structural elucidation is paramount to understanding its chemical properties and biological activity.
Spectroscopic Data at a Glance
A side-by-side comparison of the key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive overview for the validation of the this compound structure.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration (proton count). | Number of unique carbon environments and their chemical shifts (δ). | Precise mass-to-charge ratio (m/z) of the molecular ion and its fragments. |
| Key Expected Data | Aromatic protons (multiplets), a singlet for the methyl group, and exchangeable protons for the carboxylic acid and sulfonamide groups. | Aromatic carbon signals, a signal for the methyl carbon, a carbonyl carbon signal, and signals for the sulfonamide-bearing carbon. | A molecular ion peak [M+H]⁺ at m/z 216.0325 and/or [M-H]⁻ at m/z 214.0179, along with characteristic fragmentation patterns.[2] |
| Strengths | Provides detailed information about the connectivity of atoms and the local electronic environment. | Reveals the carbon framework of the molecule. | Offers highly accurate molecular weight determination and information about molecular formula through isotopic patterns and fragmentation. |
| Limitations | Can be complex to interpret for molecules with overlapping signals. Exchangeable protons may not always be observed. | Less sensitive than ¹H NMR and does not typically provide information on connectivity without more advanced experiments. | Does not directly provide information on the connectivity of atoms in the way NMR does. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data. Below are standard protocols for the NMR and Mass Spectrometry analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to obtain accurate mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
The mass range should be set to scan well beyond the expected molecular weight of the compound.
-
To obtain fragmentation data for structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Validation Workflow
The process of validating a chemical structure using NMR and Mass Spectrometry can be visualized as a systematic workflow.
References
A Comparative Analysis of 3-[(Methylamino)sulphonyl]benzoic Acid Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of 3-[(Methylamino)sulphonyl]benzoic acid, a key chemical intermediate, from three different suppliers. The purity of the compound from each supplier was rigorously tested using a multi-pronged analytical approach.
This guide presents a comprehensive analysis of the purity of this compound from three fictional but representative suppliers: Supplier A, Supplier B, and Supplier C. By employing standardized analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we provide a clear comparison to aid in the selection of the most suitable product for your research needs.
Methodology: A Tripartite Approach to Purity Verification
To ensure a thorough and unbiased assessment, each supplier's product was subjected to a battery of analytical tests. The experimental workflow is depicted below, followed by detailed protocols for each method.
1. High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography was employed for the quantitative assessment of purity.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 235 nm.[1]
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was utilized to confirm the chemical structure and identify any organic impurities.[5]
-
Instrumentation: 400 MHz NMR spectrometer.[5]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[5]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[6]
-
Experiments: Both ¹H NMR and ¹³C NMR spectra were acquired.
-
Analysis: The spectra were analyzed for chemical shifts, splitting patterns, and integration values to confirm the structure of this compound and to detect and tentatively identify any impurities.
3. Mass Spectrometry (MS)
Mass spectrometry was used to verify the molecular weight of the compound and to detect any impurities with different mass-to-charge ratios.[7]
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes were used to ensure comprehensive detection.
-
Analysis: The mass spectrum was examined for the presence of the expected molecular ion peak corresponding to this compound (C₈H₉NO₄S, Molecular Weight: 215.23 g/mol ).[8][9] Any other significant peaks were investigated as potential impurities.
Comparative Purity Data
The following table summarizes the quantitative purity data obtained for this compound from the three suppliers.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | NMR Analysis Findings | MS Analysis Findings | Notes |
| Supplier A | A-202501 | ≥98% | 99.2 | Conforms to structure. Minor unidentified aromatic impurity (<0.5%). | Expected molecular ion detected. Trace impurity at m/z 231. | High purity with a minor, likely related, impurity. |
| Supplier B | B-202503 | >97% | 97.8 | Conforms to structure. Presence of residual solvent (ethyl acetate) and an unidentified impurity at ~1.5%. | Expected molecular ion detected. Impurity at m/z 199 observed. | Meets stated purity, but contains detectable residual solvent and an unknown impurity. |
| Supplier C | C-202502 | 98% | 99.8 | Conforms to structure. No detectable impurities. | Expected molecular ion detected. No significant impurities observed. | Consistently high purity across all analytical methods. |
Conclusion
Based on the comprehensive analytical data, all three suppliers provided this compound that met their stated purity specifications. However, for applications requiring the highest degree of purity and minimal batch-to-batch variability, Supplier C demonstrated superior quality with a measured purity of 99.8% and no detectable impurities by NMR or MS. Supplier A also provided a high-purity product at 99.2%, with only a minor related impurity. Supplier B , while meeting its specification of >97%, showed the presence of a residual solvent and a notable impurity, which may be a consideration for sensitive applications.
Researchers and drug development professionals are encouraged to consider these findings when selecting a supplier for this compound to ensure the integrity and reproducibility of their work. It is always recommended to perform in-house quality control testing to verify the purity of critical reagents.
References
- 1. helixchrom.com [helixchrom.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. journals.ust.edu [journals.ust.edu]
- 4. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. geo.fu-berlin.de [geo.fu-berlin.de]
- 8. 3-(Methylsulphonylamino)benzoic acid | CAS 28547-13-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 3-(Methylsulphamoyl)benzoic acid | CymitQuimica [cymitquimica.com]
Comparative Efficacy of 3-[(Methylamino)sulphonyl]benzoic Acid Derivatives as P2Y14 Receptor Antagonists
A detailed guide for researchers and drug development professionals on the biological activity of 3-[(Methylamino)sulphonyl]benzoic acid derivatives, with a focus on their potent and selective antagonism of the P2Y14 receptor, a key target in inflammatory diseases.
Derivatives of this compound have emerged as a promising class of compounds in the field of drug discovery, demonstrating significant biological activity. Notably, these compounds have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various inflammatory and immune responses. This guide provides a comprehensive comparison of the biological activity of these derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Comparative Biological Activity
The primary biological activity of interest for this class of compounds is their antagonism of the P2Y14 receptor. The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as danger-associated molecular patterns (DAMPs).[1] Activation of the P2Y14 receptor on immune cells, like neutrophils and macrophages, triggers a cascade of inflammatory responses. Therefore, antagonists of this receptor hold therapeutic potential for a range of inflammatory conditions, including acute lung injury and gout.[2][3]
The following table summarizes the in vitro antagonist activity of a selection of 3-sulfonamido and 3-amido benzoic acid derivatives against the human P2Y14 receptor. The potency of these compounds is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent antagonist.
| Compound ID | R Group (Modification on the Amide/Sulfonamide) | IC50 (nM) | Reference |
| 1 | 4-tert-Butylphenyl | 2.18 | [4] |
| 2 | 4-(Trifluoromethyl)phenyl | 7.54 | [4] |
| 3 | 4-Ethylphenyl | 8.76 | [4] |
| 4 | 4-Bromophenyl | 9.87 | [4] |
| 5 | 4-Chlorophenyl | 11.2 | [4] |
| 6 | 4-Methylphenyl | 15.3 | [4] |
| 7 | Phenyl | 29.8 | [4] |
| 8 | 4-Methoxyphenyl | 32.1 | [4] |
| 9 | 2-Chlorophenyl | 38.7 | [4] |
| 10 | 2-Methylphenyl | 45.2 | [4] |
| PPTN | (Reference Compound) | ~1-4 | [5] |
| Compound 16c | (A 3-amide benzoic acid derivative) | 1.77 | [2] |
| Compound 11m | (A 3-amide-5-aryl benzoic acid derivative) | 2.18 | [3] |
| Compound 25L | (A 3-sulfonamidobenzoic acid derivative) | 5.6 | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship (SAR) of 3-Sulfonamido Benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfonamido benzoic acid scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Analogs based on this structure have been investigated as inhibitors of various enzymes and as antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further drug discovery and development efforts.
Comparative Biological Activity of 3-Sulfonamido Benzoic Acid Analogs
The following tables summarize the in vitro inhibitory activities of representative 3-sulfonamido benzoic acid analogs against various biological targets. The data highlights how modifications to the core scaffold influence potency and selectivity.
Table 1: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
| Compound ID | Modifications | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2a | N-cyclopropylsulfamoyl | - | - | 1.32 ± 0.06 | - |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl) | - | - | - | 0.28 ± 0.07 |
| 3a | N-(4-chlorophenyl) amide of 2a | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
Data compiled from a study on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases.[1]
SAR Insights for h-NTPDase Inhibition:
-
The nature of the substituent on the sulfonamide nitrogen and the benzamide nitrogen significantly influences the inhibitory activity and selectivity against different h-NTPDase isoforms.[1]
-
For instance, an N-cyclopropyl substituent on the sulfamoyl group (as in 2a ) confers potent activity against h-NTPDase3.[1]
-
Compound 3i , with a 4-bromophenyl group on the benzamide and a morpholine on the sulfonyl group, is a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1]
-
Analogs 3f , 3j , and 4d demonstrate sub-micromolar inhibitory concentrations against h-NTPDase2.[1]
Table 2: Inhibition of Sirtuin 2 (SIRT2)
| Compound ID | Modifications | SIRT2 IC50 (µM) |
| AK-1 | Reference Compound | 12.5 |
| 90 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(4-(trifluoromethyl)phenyl)benzamide | 3.8 ± 0.2 |
| 106 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(4-chlorophenyl)benzamide | 4.5 ± 0.3 |
| 124 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(4-fluorophenyl)benzamide | 5.1 ± 0.4 |
| 166 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(3,4-dichlorophenyl)benzamide | 4.2 ± 0.2 |
| 169 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(3-chloro-4-fluorophenyl)benzamide | 3.9 ± 0.2 |
| 176 | 3-(N-(4-cyanophenyl)sulfamoyl)-N-(3,5-dichlorophenyl)benzamide | 4.8 ± 0.3 |
Data extracted from a study on 3-(benzylsulfonamido)benzamides as SIRT2 inhibitors.[2]
SAR Insights for SIRT2 Inhibition:
-
A study involving 176 analogs identified several compounds with enhanced potency for SIRT2 inhibition compared to the reference compound AK-1.[2][3]
-
Many of the potent SIRT2 inhibitors demonstrated high selectivity over SIRT1 and SIRT3.[2][3]
-
The presence of a cyano group on one of the phenyl rings and various halogen substitutions on the other appear to be favorable for SIRT2 inhibitory activity.[2]
Table 3: Antimicrobial Activity
| Compound Class | Modifications | Test Organism | MIC (µg/mL) |
| Sulfonamide Derivative | 4-Chloro-3-sulfamoylbenzoic acid derivative | Staphylococcus aureus | 32[4] |
| Sulfonamide Derivative | 4-Chloro-3-sulfamoylbenzoic acid derivative | Escherichia coli | 64[4] |
| Sulfonamide Derivative | 4-Chloro-3-sulfamoylbenzoic acid derivative | Pseudomonas aeruginosa | 128[4] |
| Benzoic Acid Derivative | 3,4,5-trihydroxybenzoic acid | Escherichia coli | 4000[5] |
| Benzoic Acid Derivative | 2-hydroxybenzoic acid | Escherichia coli | 1000[5] |
Note: Specific structures for the sulfonamide derivatives were not detailed in the source.[4]
SAR Insights for Antimicrobial Activity:
-
The antimicrobial efficacy of sulfonamides is influenced by substituents on the benzene ring and the sulfamoyl group.[4]
-
Modifications of the carboxylic acid group to esters or amides can alter lipophilicity and cell permeability, potentially enhancing antimicrobial activity.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
General Synthesis of 3-Sulfonamido Benzoic Acid Analogs
The synthesis of 3-sulfonamido benzoic acid analogs is typically achieved through a two-step process:
-
Chlorosulfonation of Benzoic Acid: The appropriately substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often with heating, to yield the corresponding 3-(chlorosulfonyl)benzoic acid.
-
Amination: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the desired sulfonamide. If the final product is a benzamide, the carboxylic acid of the 3-sulfonamido benzoic acid intermediate is subsequently coupled with a desired amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).
h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDases.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl₂, the h-NTPDase enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP as the substrate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Wnt Signaling Pathway Reporter Assay
This assay is used to screen for inhibitors of the Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After transfection, the cells are treated with the test compounds at various concentrations.
-
Wnt Pathway Activation: The Wnt pathway is activated by treating the cells with Wnt3a-conditioned medium.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The ratio of TOPflash to Renilla luciferase activity is calculated to normalize for transfection efficiency. IC50 values are determined from the inhibition curves.
SIRT2 Deacetylase Activity Assay
This is a fluorometric assay to measure the deacetylase activity of SIRT2.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Development: A developer solution is added, which contains a protease that digests the deacetylated peptide, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence is measured on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). IC50 values are calculated from the resulting dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Pathways and Workflows
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation and differentiation. Its dysregulation is often implicated in cancer. 3-Sulfonamido benzoic acid analogs have been explored as inhibitors of this pathway.
Caption: The Wnt/β-catenin signaling pathway and a potential mechanism of inhibition.
General Experimental Workflow for SAR Studies
The process of conducting SAR studies involves a cyclical workflow of design, synthesis, and biological evaluation.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y14 Receptor Antagonists: Benchmarking 3-[(Methylamino)sulphonyl]benzoic Acid Derivatives Against Other Prominent Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target for therapeutic intervention in a variety of inflammatory and immune-mediated diseases. The development of potent and selective antagonists for this receptor is a key area of research. This guide provides an objective comparison of the 3-[(Methylamino)sulphonyl]benzoic acid scaffold against other notable P2Y14R antagonist scaffolds, supported by experimental data.
Introduction to P2Y14R Antagonist Scaffolds
Several distinct chemical scaffolds have been identified as effective antagonists of the P2Y14 receptor. These include derivatives of 3-substituted benzoic acid, naphthalene, phenyl-triazole, and others. The this compound scaffold is a promising class of non-nucleotide antagonists, demonstrating high potency and favorable pharmacological properties. This guide will delve into a comparative analysis of these scaffolds, focusing on their performance in preclinical studies.
Comparative Performance of P2Y14R Antagonist Scaffolds
The efficacy of various P2Y14R antagonists is typically evaluated based on their potency, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative compounds from different chemical scaffolds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Scaffold Class | Compound Example | hP2Y14R IC50 (nM) | Assay Type | Reference |
| 3-Sulfonamido Benzoic Acid | Compound 25L | 5.6 | cAMP Accumulation | [1] |
| 3-Amide Benzoic Acid | Compound 16c | 1.77 | cAMP Accumulation | [1][2] |
| Naphthalene Derivative | PPTN | ~0.4 - 4 | cAMP Accumulation / Radioligand Binding | [3][4] |
| Naphthalene Derivative | MRS4833 | 5.9 | Not Specified | [5] |
| Naphthalene Derivative | Compound 38 | 8 | Not Specified | [5] |
| Phenyl-Triazole Derivative | Compound 65 | 31.7 | Fluorescent Ligand Binding | [4][6] |
| Phenyl-Triazole Derivative | MRS4916 (Compound 10) | 3.69 | Fluorescent Ligand Binding | [7] |
| Pyrazolyl Derivative | MRS4917 (Compound 11) | 2.88 | Fluorescent Ligand Binding | [7] |
P2Y14 Receptor Signaling and Antagonist Evaluation
The P2Y14 receptor primarily couples to the Gi alpha subunit of heterotrimeric G proteins. Activation of P2Y14R by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various cellular responses, including chemotaxis of immune cells. The development of antagonists that can block this pathway is a key therapeutic strategy.
P2Y14R signaling pathway and point of antagonist intervention.
A typical workflow for the evaluation of novel P2Y14R antagonists involves a series of in vitro assays to determine their potency, selectivity, and functional effects.
Experimental workflow for P2Y14R antagonist evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of P2Y14R antagonists. Below are outlines of key experimental protocols.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cells: HEK293 or CHO cells stably expressing the human P2Y14 receptor are commonly used.[4]
-
Protocol Outline:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are washed with a buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Varying concentrations of the antagonist are added to the wells, followed by a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) and a stimulant of adenylyl cyclase (e.g., forskolin).[4]
-
After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced response, is calculated from the concentration-response curve.
-
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block agonist-induced intracellular calcium release. Since P2Y14R is Gi-coupled, it does not directly signal through calcium. Therefore, cells are often co-transfected with a promiscuous G-protein, such as Gα16, which couples the receptor to the phospholipase C pathway, leading to calcium mobilization.[5]
-
Cells: P2Y14R-expressing cells co-transfected with a promiscuous G-protein (e.g., Gα16).[5]
-
Protocol Outline:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.
-
The plate is incubated to allow for dye uptake and de-esterification.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of the antagonist are added to the wells, followed by the addition of a P2Y14R agonist.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
The IC50 value is determined by analyzing the antagonist's inhibition of the agonist-induced calcium response.
-
Neutrophil Chemotaxis Assay
This assay assesses the functional consequence of P2Y14R antagonism by measuring the inhibition of neutrophil migration towards a chemoattractant.
-
Cells: Freshly isolated human neutrophils or differentiated HL-60 cells.[3]
-
Protocol Outline:
-
A chemotaxis chamber, such as a Boyden or Transwell® chamber with a porous membrane, is used.[8]
-
The lower chamber is filled with a medium containing a P2Y14R agonist (e.g., UDP-glucose) as the chemoattractant.
-
A suspension of neutrophils, pre-incubated with varying concentrations of the antagonist or vehicle, is added to the upper chamber.
-
The chamber is incubated to allow for neutrophil migration through the porous membrane towards the chemoattractant.
-
After incubation, the number of migrated cells in the lower chamber is quantified, typically by cell counting using a hemocytometer or a plate reader-based assay.
-
The ability of the antagonist to inhibit chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the antagonist.
-
Conclusion
The this compound scaffold represents a promising class of P2Y14R antagonists with potent activity. As demonstrated in the comparative data, derivatives from this class exhibit IC50 values in the low nanomolar range, comparable to or exceeding the potency of other well-established scaffolds such as the naphthalene derivatives (e.g., PPTN). The selection of a particular scaffold for further drug development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of novel P2Y14R antagonists, facilitating the identification of promising candidates for the treatment of inflammatory and immune-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
A Comparative Guide to In Vitro Validation of P2Y14 Receptor Antagonists Synthesized from 3-(Methylsulfamoyl)benzoic Acid
This guide provides a comprehensive comparison of novel compounds derived from a 3-(methylsulfamoyl)benzoic acid scaffold for their efficacy as P2Y14 receptor antagonists. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the P2Y14 receptor, a key player in inflammatory and immune responses.[1][2][3]
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and is implicated in various physiological and pathological processes, including inflammation, diabetes, and immune responses.[3] Consequently, the development of potent and selective P2Y14 antagonists is a significant area of therapeutic research.[4][5] This guide focuses on a series of 3-amide benzoic acid derivatives and compares their in vitro performance against established antagonists.[1][2]
Comparative Biological Activity
The antagonist activity of synthesized compounds is typically evaluated by their ability to inhibit the function of the P2Y14 receptor in response to an agonist. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an antagonist, with lower values indicating greater potency.
The following table summarizes the in vitro antagonist activity of a series of 3-amide-5-aryl benzoic acid derivatives against the human P2Y14 receptor. For comparison, data for the well-characterized P2Y14 antagonist, PPTN (a 4,7-disubstituted 2-naphthoic acid derivative), is also included.[6][7]
Table 1: In Vitro Antagonist Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives at the Human P2Y14 Receptor
| Compound ID | R Group | IC50 (nM) |
| 11a | 4-Methylphenyl | 15.3 |
| 11b | 4-Ethylphenyl | 8.76 |
| 11c | 4-Fluorophenyl | 21.5 |
| 11d | 4-Chlorophenyl | 11.2 |
| 11e | 4-Bromophenyl | 9.87 |
| 11f | 4-(Trifluoromethyl)phenyl | 7.54 |
| 11g | 4-Methoxyphenyl | 32.1 |
| 11h | 3-Methylphenyl | 25.6 |
| 11i | 3-Chlorophenyl | 18.9 |
| 11j | 2-Methylphenyl | 45.2 |
| 11k | 2-Chlorophenyl | 38.7 |
| 11l | Phenyl | 29.8 |
| 11m | 4-tert-Butylphenyl | 2.18 |
| PPTN | (Reference Compound) | ~1.77 nM (comparable)[1] |
Data adapted from studies on 3-amide-5-aryl benzoic acid derivatives.[8]
Another series of 3-amide benzoic acid derivatives also demonstrated potent P2Y14 receptor antagonism.[1]
Table 2: In Vitro Antagonist Activity of 3-Amide Benzoic Acid Derivatives at the Human P2Y14 Receptor
| Compound ID | R Group | IC50 (nM) |
| 16c | (Structure-specific) | 1.77 |
| PPTN | (Reference Compound) | Comparable to 16c |
Data abstracted from a study on 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists.[1]
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is a Gi-coupled receptor.[9] Upon activation by its endogenous agonists, such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][10] The receptor can also signal through RhoA, leading to cytoskeleton rearrangement and chemotaxis in immune cells like neutrophils.[9]
Caption: P2Y14 Receptor Signaling Cascade.
Experimental Protocols
The in vitro validation of P2Y14 receptor antagonists involves a series of assays to determine their potency, selectivity, and mechanism of action.
1. cAMP Accumulation Assay
This assay is a functional measure of the antagonist's ability to block the agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: HEK293 cells stably expressing the human P2Y14 receptor.[11]
-
Protocol:
-
Cells are plated in 24-well plates and labeled with [3H]adenine.[6]
-
Cells are pre-incubated with varying concentrations of the antagonist compound.
-
Adenylyl cyclase is then stimulated with forskolin in the presence of a P2Y14 agonist (e.g., UDP-glucose).[6]
-
The reaction is stopped, and the amount of [3H]cAMP is quantified by chromatography.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is measured, and IC50 values are calculated.
-
2. Radioligand Binding Assay
This assay determines the affinity of the antagonist for the P2Y14 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: CHO or C6 glioma cells stably expressing the human P2Y14 receptor.[6][12]
-
Protocol:
-
Membranes are prepared from the P2Y14-expressing cells.
-
Membranes are incubated with a radiolabeled P2Y14 agonist or antagonist (e.g., [3H]UDP-glucose or a fluorescent antagonist).[6][12]
-
Increasing concentrations of the test compound are added to compete for binding with the radioligand.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the Ki (inhibitory constant) is determined.
-
3. Chemotaxis Assay
This assay assesses the functional consequence of P2Y14 receptor antagonism by measuring the inhibition of agonist-induced cell migration.[7]
-
Cell Line: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.[6][7]
-
Protocol:
-
A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Cells, pre-incubated with the antagonist or vehicle, are placed in the upper chamber.
-
The lower chamber contains a P2Y14 agonist (e.g., UDP-glucose) as a chemoattractant.[7]
-
The chamber is incubated to allow for cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified.
-
The ability of the antagonist to block agonist-induced chemotaxis is evaluated.[7]
-
Caption: Workflow for In Vitro Validation.
References
- 1. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 5. niddk.nih.gov [niddk.nih.gov]
- 6. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Properties of 3-Sulfonamido Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of various 3-sulfonamido benzoic acid derivatives, a class of compounds with significant therapeutic potential. The information presented is collated from preclinical studies and is intended to support drug discovery and development efforts by providing key experimental data and methodologies.
Introduction
3-Sulfonamido benzoic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, with analogs demonstrating inhibitory activity against a range of biological targets, including sirtuin 2 (SIRT2), P2Y14 receptor (P2Y14R), and Mas-related G-protein coupled receptor X1 (MrgX1). The pharmacokinetic profile of these derivatives is a critical determinant of their therapeutic efficacy and safety. This guide summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters to facilitate a comparative assessment.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacokinetic parameters of selected 3-sulfonamido benzoic acid derivatives from available literature.
Table 1: In Vitro ADME Properties of 3-Sulfonamido Benzoic Acid Derivatives
| Compound ID | Target | Solubility (PBS) | Plasma Protein Binding (%) | Metabolic Stability | Reference |
| 51 | SIRT2 | 2-fold increase vs. AK-1 | 99.8 | - | [1] |
| 59 | SIRT2 | 4-fold increase vs. AK-1 | 99.1 | - | [1] |
| 16c | P2Y14R | Dramatically improved vs. PPTN | - | Excellent in rat and human microsomes | |
| ABT-639 | T-Type Calcium Channel | 489 µM (pH 7.4) | 88.9 (rat), 85.2 (human) | - | |
| 6c | MrgX1 | - | - | High intrinsic clearance | |
| 8e | MrgX1 | - | - | High intrinsic clearance |
Table 2: In Vivo Pharmacokinetic Parameters of 3-Sulfonamido Benzoic Acid Derivatives in Rats
| Compound ID | Target | Dose & Route | CL (L/h/kg) | Vd (L/kg) | t1/2 (h) | F (%) | Reference |
| ABT-639 | T-Type Calcium Channel | 5 µM/kg IV & 30 µM/kg PO | 0.55 | 2.7 | 3.3 | - | |
| 8e | MrgX1 | 0.25 mg/kg IV (cassette) | 14.1 (mL/min/kg) | - | - | - | |
| 12l | VLA-4 Antagonist | - | 5.2 (mL/min/kg) | - | - | 36 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro ADME Profiling
Metabolic Stability Assay: The metabolic stability of the compounds was assessed using liver microsomes or S9 fractions.[3] The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., from rat or human) fortified with NADPH at 37°C.[4] Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.
Plasma Protein Binding: Plasma protein binding is determined using methods such as equilibrium dialysis or ultracentrifugation. For equilibrium dialysis, the compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached. The concentrations of the compound in the plasma and buffer compartments are then measured by LC-MS/MS to determine the fraction unbound.
In Vivo Pharmacokinetic Studies
Animal Model: Pharmacokinetic studies are typically conducted in male Sprague-Dawley rats.[5]
Dosing and Sample Collection: For intravenous (IV) administration, compounds are often formulated in a vehicle such as a mixture of DMSO, PEG400, ethanol, and saline and administered via the tail vein. For oral (PO) administration, compounds are typically formulated in a vehicle like PEG400/Cremophor EL/oleic acid and administered by oral gavage.[4] Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method. A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F) are calculated using non-compartmental analysis of the plasma concentration-time data.
Mandatory Visualization
Signaling Pathways
Certain 3-sulfonamido benzoic acid derivatives have been developed to target specific signaling pathways. The diagrams below illustrate the generalized signaling cascades for P2Y14R, SIRT2, and MrgX1.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: SIRT2 Signaling Pathway Modulation.
Caption: MrgX1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the pharmacokinetic evaluation of 3-sulfonamido benzoic acid derivatives.
Caption: Pharmacokinetic Evaluation Workflow.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-glucose sensing P2Y14R: A novel target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Sulfonamide Group in 3-[(Methylamino)sulphonyl]benzoic Acid for P2Y14 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of potential bioisosteric replacements for the N-methylsulfonamide moiety in 3-[(Methylamino)sulphonyl]benzoic acid, a known scaffold for antagonists of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for inflammatory and immune disorders.
While direct experimental data on the bioisosteric replacement of the N-methylsulfonamide group in this specific molecule is limited in publicly available literature, this guide draws upon established principles of bioisosterism and data from structurally related P2Y14 receptor antagonists to provide a framework for potential modifications. The following sections detail potential bioisosteric replacements, their rationale, and general experimental protocols for synthesis and evaluation.
Potential Bioisosteric Replacements and Rationale
The N-methylsulfonamide group in this compound plays a crucial role in its interaction with the P2Y14 receptor, likely through hydrogen bonding and by influencing the overall electronic and conformational properties of the molecule. The goal of bioisosteric replacement is to modulate these properties to enhance potency, selectivity, or pharmacokinetic profiles. Based on the literature for P2Y14 antagonists and general principles of bioisosterism, several replacements can be proposed.
Table 1: Potential Bioisosteric Replacements for the N-Methylsulfonamide Group
| Bioisosteric Replacement | Rationale | Potential Advantages |
| Acylsulfonamide | Mimics the acidic proton and hydrogen bonding capabilities of the sulfonamide. The acyl group offers a point for further structural modification. | Can fine-tune acidity and lipophilicity. May introduce additional interaction points with the receptor. |
| Sulfoximine | A close structural analog of sulfonamide, offering a similar 3D arrangement of atoms and hydrogen bonding potential. | Can improve metabolic stability and modulate physicochemical properties. |
| Tetrazole | A well-established bioisostere for carboxylic acids and sulfonamides, known to mimic their acidic nature and hydrogen bonding patterns. | Often improves metabolic stability compared to sulfonamides. |
| Amide | A classical bioisostere for sulfonamides, capable of participating in similar hydrogen bonding interactions. | Simpler to synthesize and can modulate polarity. |
| Reverse Sulfonamide | Inverting the sulfonamide linkage can alter the vector of hydrogen bond donors and acceptors, potentially leading to a different binding mode or improved interactions. | Explores different binding orientations within the receptor pocket. |
Experimental Data from Structurally Related P2Y14 Antagonists
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of analogs of this compound.
General Synthesis of Sulfonamide Bioisosteres
The synthesis of bioisosteric analogs would typically start from a common intermediate, such as 3-aminobenzoic acid or 3-sulfonylchloridobenzoic acid.
Scheme 1: General Synthetic Approach
Caption: General synthetic strategies for preparing this compound and its bioisosteres.
1. Synthesis of Acylsulfonamide Analogs:
-
React 3-(chlorosulfonyl)benzoic acid with an appropriate primary amide in the presence of a base such as pyridine or triethylamine.
-
Alternatively, couple 3-sulfamoylbenzoic acid with a carboxylic acid using a standard coupling agent like EDC/HOBt.
2. Synthesis of Amide Analogs:
-
Couple 3-aminobenzoic acid with a suitable carboxylic acid or acyl chloride.
3. Synthesis of Reverse Sulfonamide Analogs:
-
React 3-aminobenzoic acid with an appropriate sulfonyl chloride in the presence of a base.
Biological Evaluation: P2Y14 Receptor Antagonist Activity
The primary assay to evaluate the potency of the synthesized compounds as P2Y14 receptor antagonists is typically a functional assay measuring the inhibition of agonist-induced signaling.
Workflow for P2Y14 Receptor Antagonist Screening
Caption: A typical workflow for screening compounds for P2Y14 receptor antagonist activity.
Detailed Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor in an appropriate medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations and incubate for a specified period.
-
Stimulate the cells with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin (to elevate basal cAMP levels).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Signaling Pathway
The P2Y14 receptor is a Gi/o-coupled receptor. Its activation by endogenous agonists like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the P2Y14 receptor block this signaling cascade.
P2Y14 Receptor Signaling Pathway
References
validating the anti-inflammatory effects of P2Y14 antagonists derived from 3-[(Methylamino)sulphonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of P2Y14 receptor antagonists derived from a 3-[(Methylamino)sulphonyl]benzoic acid scaffold with other key antagonists, focusing on their anti-inflammatory effects. The data presented is compiled from peer-reviewed studies to assist in the evaluation and selection of compounds for further research and development.
Introduction to P2Y14 and its Role in Inflammation
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for inflammatory diseases.[1][2] It is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress and inflammation.[3] Activation of the P2Y14 receptor, primarily through the Gαi subunit, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is implicated in various inflammatory processes, including the chemotaxis of immune cells, making the P2Y14 receptor an attractive target for novel anti-inflammatory therapies.[3][4]
Comparative Analysis of P2Y14 Antagonists
This section compares the in vitro potency of P2Y14 antagonists derived from 3-amide-5-aryl benzoic acid, a related scaffold to the topic of interest, with the well-characterized antagonist PPTN.
Table 1: In Vitro Potency of 3-Amide-5-Aryl Benzoic Acid Derivatives against Human P2Y14 Receptor
| Compound ID | R Group | IC50 (nM) |
| 11a | 4-Methylphenyl | 15.3 |
| 11b | 4-Ethylphenyl | 8.76 |
| 11c | 4-Fluorophenyl | 21.5 |
| 11d | 4-Chlorophenyl | 11.2 |
| 11e | 4-Bromophenyl | 9.87 |
| 11f | 4-(Trifluoromethyl)phenyl | 7.54 |
| 11g | 4-Methoxyphenyl | 32.1 |
| 11h | 3-Methylphenyl | 25.6 |
| 11i | 3-Chlorophenyl | 18.9 |
| 11j | 2-Methylphenyl | 45.2 |
| 11k | 2-Chlorophenyl | 38.7 |
| 11l | Phenyl | 29.8 |
| 11m | 4-tert-Butylphenyl | 2.18 |
Data sourced from a comparative analysis of 3-amide-5-aryl benzoic acid derivatives.[5][6]
Table 2: Potency of Alternative P2Y14 Antagonists
| Compound | Target | Potency (IC50/KB) | Assay Type |
| PPTN | Human P2Y14 Receptor | 434 pM (KB) | Schild analysis in C6 glioma cells |
| PPTN | Human P2Y14 Receptor | ~1 nM (IC50) | Inhibition of UDP-glucose-promoted chemotaxis in HL-60 cells |
| Compound 72 (3-amido benzoic acid analogue) | Human P2Y14 Receptor | 1.7 nM (IC50) | Inhibition of cAMP production in THP-1 cells |
| Compound 8 | Human P2Y14 Receptor | 2.46 nM (IC50) | Antagonistic activity assay |
Data for PPTN sourced from Barrett MO, et al. (2013) and MedchemExpress.[7][8] Data for Compound 72 sourced from an update on drug-like antagonists of P2Y receptor subtypes.[9][10] Data for Compound 8 sourced from a study on the discovery of novel P2Y14R antagonists.[11]
P2Y14 Signaling Pathway in Inflammation
The activation of the P2Y14 receptor by UDP-glucose triggers a signaling cascade that contributes to the inflammatory response. The diagram below illustrates the key steps in this pathway.
Caption: P2Y14 receptor signaling cascade in inflammation.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of findings.
In Vitro Anti-Inflammatory Assay: Monosodium Urate (MSU)-Induced Inflammation in THP-1 Cells
This protocol is used to assess the ability of P2Y14 antagonists to inhibit the inflammatory response triggered by MSU crystals, a key factor in gouty arthritis.
Caption: Workflow for MSU-induced inflammation assay in THP-1 cells.
Methodology:
-
Cell Culture and Differentiation: Human monocytic leukemia (THP-1) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. To differentiate them into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 3 hours.[12]
-
Pre-treatment with Antagonist: Differentiated THP-1 macrophages are pre-treated with varying concentrations of the P2Y14 antagonist or vehicle control for a specified period (e.g., 1 hour).
-
MSU Stimulation: Following pre-treatment, the cells are stimulated with endotoxin-free MSU crystals (e.g., 75-100 µg/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.[2][12]
-
Measurement of Inflammatory Markers: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[13]
-
Data Analysis: The inhibitory effect of the P2Y14 antagonist is determined by comparing the cytokine levels in the antagonist-treated groups to the vehicle-treated control group.
In Vivo Anti-Inflammatory Assay: Mouse Model of Allergic Asthma
This model is utilized to evaluate the efficacy of P2Y14 antagonists in a complex in vivo setting of allergic airway inflammation.
Caption: Workflow for the mouse model of allergic asthma.
Methodology:
-
Sensitization: Mice (e.g., C57BL/6J) are sensitized on day 0 and day 7 with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as Aspergillus protease to induce a Th2-biased immune response.[14][15]
-
Challenge: On day 14, the sensitized mice are challenged with an aerosol of OVA to induce allergic airway inflammation.[14][15]
-
Antagonist Administration: The P2Y14 antagonist or a vehicle control is administered to the mice, typically via intraperitoneal injection, 30 minutes prior to the OVA challenge.[15]
-
Assessment of Airway Inflammation: At 48 hours post-challenge (day 16), the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.[14][15]
-
Cellular Analysis: The total and differential cell counts in the BALF are determined, with a particular focus on the number of eosinophils, which are a hallmark of allergic asthma.[14]
-
Data Analysis: The efficacy of the P2Y14 antagonist is evaluated by comparing the reduction in inflammatory cell infiltration, particularly eosinophils, in the BALF of treated mice versus the vehicle control group.
Conclusion
The development of potent and selective P2Y14 receptor antagonists represents a promising avenue for the treatment of a variety of inflammatory conditions. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel antagonist candidates, such as those derived from this compound, against established compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of monosodium urate crystal-induced inflammation by inhibiting TGF-β-activated kinase 1-dependent signaling: role of the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monosodium urate crystals trigger Nrf2- and heme oxygenase-1-dependent inflammation in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-[(Methylamino)sulphonyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-[(Methylamino)sulphonyl]benzoic acid (CAS No. 35623-11-1), designed for researchers, scientists, and drug development professionals. The following protocols are synthesized from safety data sheets (SDS) for the specified compound and its close chemical relatives, emphasizing the importance of adhering to local, state, and federal regulations.
Pre-Disposal and Handling
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved particulate respirator.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service. This compound should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number: "35623-11-1".
-
Include any relevant hazard warnings as indicated in the safety data sheet.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is designated for hazardous chemical waste and is secure.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing papers, or spill cleanup supplies, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste following the same procedure.
-
Quantitative Data and Hazard Information
While specific quantitative limits for disposal are not typically found in safety data sheets, the hazard classifications provide essential data for waste management decisions.
| Data Point | Information |
| CAS Number | 35623-11-1 |
| Molecular Formula | C₈H₉NO₄S |
| GHS Hazard Statements | Based on similar compounds, may cause skin, eye, and respiratory irritation. |
| Disposal Method | Licensed professional waste disposal service. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current safety data sheet for the chemical .
Essential Safety and Logistical Information for Handling 3-[(Methylamino)sulphonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-[(Methylamino)sulphonyl]benzoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.[3] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[3] | Nitrile rubber gloves.[3] | Fully buttoned lab coat.[4] | Use in a chemical fume hood. If not available, an N95-rated respirator is required.[3][5] |
| Dissolving in Solvents | Chemical safety goggles. A face shield is recommended if splashing is likely.[6] | Nitrile rubber gloves.[3] | Chemical-resistant apron over a lab coat.[3] | All operations should be conducted in a certified chemical fume hood.[3] |
| Running Reactions | Chemical safety goggles and a face shield.[6] | Nitrile rubber gloves.[3] | Chemical-resistant apron over a lab coat.[3] | All operations must be performed within a chemical fume hood.[3] |
| Waste Disposal | Chemical safety goggles.[3] | Nitrile rubber gloves.[3] | Lab coat.[3] | Use in a well-ventilated area.[3] |
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Weighing: When weighing the solid compound, use a draft shield or conduct the weighing within a chemical fume hood to prevent the dispersal of dust.[3] Avoid creating dust.
-
Transfers: Use appropriate tools, such as spatulas, to handle the solid material. When transferring solutions, use a funnel to prevent spills.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Spill Response Protocol:
In the event of a small spill, follow these steps to minimize contamination and exposure:
-
Ensure Proper PPE: Before addressing the spill, confirm you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: Carefully sweep up the solid substance, taking care to avoid creating airborne dust. The material may be lightly moistened with water to aid in this process.[7]
-
Waste Collection: Transfer the collected material into a clearly labeled and sealable container designated for chemical waste.[7]
-
Decontamination: Thoroughly clean the affected area with soap and water.[7]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
Waste Collection:
-
All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[3][7]
Disposal Method:
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
The sealed waste container should be stored in a cool, dry, and well-ventilated location, segregated from incompatible substances.
-
Arrange for pickup and disposal by a licensed chemical waste management company. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
